4-(Morpholinomethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354601 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51013-67-3 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(morpholin-4-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(morpholin-4-ylmethyl)aniline, a substituted aniline derivative incorporating a morpholine moiety, is a compound of interest in medicinal chemistry and drug discovery. The presence of the morpholine ring, a common scaffold in pharmacologically active molecules, can impart favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics, synthetic approaches, spectral data, and potential biological relevance of 4-(morpholin-4-ylmethyl)aniline.
Physicochemical Characteristics
A summary of the key physicochemical properties of 4-(morpholin-4-ylmethyl)aniline is presented below. It is important to distinguish this compound from the structurally related 4-morpholinoaniline, and care has been taken to report data for the correct molecule.
Table 1: Physicochemical Properties of 4-(morpholin-4-ylmethyl)aniline
| Property | Value | Source |
| IUPAC Name | 4-(morpholin-4-ylmethyl)aniline | --INVALID-LINK-- |
| CAS Number | 51013-67-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK-- |
| Boiling Point | 320.7 °C at 760 mmHg (Predicted) | |
| Solubility | >28.8 µg/mL (at pH 7.4) | --INVALID-LINK-- |
| logP (octanol/water) | 0.9 (Predicted) | --INVALID-LINK-- |
| pKa | Not experimentally determined. Predicted basic pKa values are approximately 8.5-9.5 for the morpholine nitrogen and 4.5-5.0 for the aniline nitrogen. | |
| Density | 1.136 g/cm³ (Predicted) | |
| Refractive Index | 1.589 (Predicted) | |
| Flash Point | 147.8 °C (Predicted) |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of N-benzylated amines is reductive amination. This can be conceptualized as a two-step or a one-pot process.
Caption: Proposed synthetic workflow for 4-(morpholin-4-ylmethyl)aniline.
General Experimental Protocol for Reductive Amination
-
Imine Formation: 4-Nitrobenzaldehyde and a slight excess of morpholine are dissolved in a suitable solvent such as 1,2-dichloroethane or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. These reagents selectively reduce the iminium ion in the presence of the aldehyde. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Nitro Group Reduction: The resulting 4-((4-nitrophenyl)methyl)morpholine is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation with hydrogen gas. Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid.
-
Purification: The final product, 4-(morpholin-4-ylmethyl)aniline, is purified by column chromatography on silica gel.
Spectroscopic Data
While experimental spectra for 4-(morpholin-4-ylmethyl)aniline are not widely published, data for similar compounds and general spectroscopic principles allow for the prediction of its key spectral features.
¹H and ¹³C NMR Spectroscopy
The expected NMR signals for the distinct protons and carbons of 4-(morpholin-4-ylmethyl)aniline are detailed below. Chemical shifts are predicted and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aniline N-H | ~3.5-4.5 (broad s) | - |
| Aromatic C-H (ortho to NH₂) | ~6.6-6.8 (d) | ~115 |
| Aromatic C-H (meta to NH₂) | ~7.0-7.2 (d) | ~130 |
| Benzyl CH₂ | ~3.4-3.6 (s) | ~63 |
| Morpholine N-CH₂ | ~2.4-2.6 (t) | ~54 |
| Morpholine O-CH₂ | ~3.6-3.8 (t) | ~67 |
| Aromatic C-NH₂ | - | ~146 |
| Aromatic C-CH₂ | - | ~129 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-(morpholin-4-ylmethyl)aniline would be expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450-3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3050-3000 | Weak-Medium | Aromatic C-H stretch |
| 2980-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂) |
| 1620-1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |
| 1520-1480 | Strong | C=C stretch (aromatic) |
| 1350-1250 | Medium | C-N stretch (aromatic amine) |
| 1120-1080 | Strong | C-O-C stretch (ether) |
| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry
In mass spectrometry, 4-(morpholin-4-ylmethyl)aniline (MW = 192.26) would be expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) or a protonated molecular ion ([M+H]⁺) at m/z 193.3 in electrospray ionization (ESI). The fragmentation pattern would likely involve cleavage at the benzylic position and within the morpholine ring.
Caption: A plausible mass fragmentation pathway for 4-(morpholin-4-ylmethyl)aniline.
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity of 4-(morpholin-4-ylmethyl)aniline are limited, the morpholine scaffold is prevalent in many bioactive compounds, including kinase inhibitors. Derivatives of this compound may, therefore, have potential as modulators of various signaling pathways.
Potential as a Kinase Inhibitor Intermediate
Morpholine-containing compounds have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. While there is no direct evidence for 4-(morpholin-4-ylmethyl)aniline as a PI3K/Akt/mTOR inhibitor, it represents a valuable starting point for the synthesis of more complex molecules targeting this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine derivatives.
Conclusion
4-(morpholin-4-ylmethyl)aniline is a molecule with physicochemical properties that make it an attractive building block in medicinal chemistry. This guide has provided an overview of its known characteristics, plausible synthetic routes, and predicted spectral data. Further experimental validation of its properties and biological activities is warranted to fully explore its potential in drug discovery and development, particularly in the context of kinase inhibitor research.
Spectral Data Analysis of 4-(Morpholinomethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Morpholinomethyl)aniline, a molecule of interest in medicinal chemistry and materials science. This document is intended to serve as a centralized resource, presenting available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectral Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.6 - 7.1 | m | 4H |
| Benzylic (CH₂) | ~3.4 | s | 2H |
| Morpholine (-CH₂-N-) | ~2.4 | t | 4H |
| Morpholine (-CH₂-O-) | ~3.7 | t | 4H |
| Amine (NH₂) | Broad singlet | s (broad) | 2H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | ~146 |
| Aromatic C-CH₂ | ~129 |
| Aromatic CH | ~129, ~115 |
| Benzylic CH₂ | ~63 |
| Morpholine -CH₂-N- | ~54 |
| Morpholine -CH₂-O- | ~67 |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch (Aniline) | 1250 - 1360 | Strong |
| C-O-C Stretch (Morpholine) | 1070 - 1150 | Strong |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of this compound (C₁₁H₁₆N₂O) is 192.1263 Da[1]. Predicted m/z values for common adducts are also available[2].
| Ion | Predicted m/z |
| [M]⁺ | 192.1257 |
| [M+H]⁺ | 193.1335 |
| [M+Na]⁺ | 215.1155 |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 193.1) and subject it to collision-induced dissociation (CID) to generate product ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral characterization of this compound.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-(Morpholinomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-(Morpholinomethyl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, notably tyrosine kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines the available information with data from structurally related compounds and established principles of organic chemistry. Furthermore, it offers detailed, adaptable experimental protocols for determining its solubility and stability profiles, essential for its application in research and drug development.
Introduction
This compound is an aniline derivative featuring a morpholinomethyl substituent. Its structural motifs are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors.[1] A thorough understanding of its physicochemical properties, especially solubility and stability, is paramount for its effective use in synthesis, formulation, and biological assays. This guide aims to consolidate the available data and provide robust methodologies for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 95-97°C | [3] |
| Boiling Point (Predicted) | 320.7 ± 27.0 °C | [4] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.26 ± 0.10 | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient or its intermediate is a critical factor influencing its bioavailability and formulation. The solubility of this compound is dictated by its molecular structure, which includes a hydrophilic morpholine ring and a primary amine group, as well as a more hydrophobic benzene ring.
Quantitative Solubility Data
Currently, there is limited publicly available quantitative solubility data for this compound. The most specific value found is from the PubChem database, as detailed in Table 2.
| Solvent System | Solubility | Source |
| Aqueous buffer (pH 7.4) | >28.8 µg/mL | [5] |
Predicted Qualitative Solubility
Based on the solubility of structurally similar compounds, such as 4-morpholinoaniline, and general principles of amine chemistry, a predicted solubility profile for this compound is presented in Table 3. It is anticipated that the compound will exhibit good solubility in polar organic solvents and that its aqueous solubility will be pH-dependent.[6][7][8][9][10]
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble | The morpholine and amine groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. Solubility is expected to increase in acidic conditions due to the formation of a more soluble ammonium salt.[9] |
| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate the molecule through hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | A polar aprotic solvent that is a good solvent for moderately polar organic compounds. |
| Chloroform, Dichloromethane | Soluble | These are common solvents for aromatic organic compounds. The related 4-morpholinoaniline is soluble in chloroform.[6][7][8][10] |
| Ethyl Acetate | Soluble | The related 4-morpholinoaniline is soluble in ethyl acetate.[6][7][8][10] |
| Toluene, Hexane | Sparingly Soluble to Insoluble | These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
Stability Profile
Hydrolytic Stability
The molecule contains an aniline moiety, which is generally stable to hydrolysis. However, the stability can be pH-dependent. In strongly acidic or basic conditions, and particularly at elevated temperatures, degradation may occur.
Thermal Stability
The predicted boiling point of over 300°C suggests good thermal stability. However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.
Photostability
Aniline and its derivatives can be susceptible to degradation upon exposure to light, often leading to discoloration.[11] Therefore, it is recommended to store this compound protected from light.
Experimental Protocols
The following sections provide detailed, adaptable protocols for the systematic evaluation of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, DMSO, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV) or other quantitative analytical method
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the time to reach equilibrium.
-
After equilibration, visually inspect the vials to ensure an excess of solid remains.
-
Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 51013-67-3 [chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. echemi.com [echemi.com]
- 5. This compound | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 7. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]
- 10. 4-Morpholinoaniline CAS#: 2524-67-6 [amp.chemicalbook.com]
- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Discovery of 4-(Morpholinomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological relevance of 4-(Morpholinomethyl)aniline, a key intermediate in the development of targeted therapeutics. This document details the primary synthetic route, including a step-by-step experimental protocol, and presents its physicochemical and spectroscopic data. Furthermore, it explores the compound's role as a scaffold for potent tyrosine kinase inhibitors and illustrates its connection to the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.
Discovery and Applications
This compound has emerged as a significant building block in medicinal chemistry, primarily recognized for its role in the synthesis of tyrosine kinase inhibitors (TKIs). The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. The discovery of this compound is intrinsically linked to the development of molecules targeting the EGFR signaling pathway.
Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of numerous cancers, including non-small-cell lung cancer, and colorectal, pancreatic, and breast cancers.[1] This makes EGFR a prime target for therapeutic intervention. Aniline derivatives, such as this compound, serve as crucial scaffolds for 4-anilinoquinazoline-based EGFR inhibitors.[2] These small molecules act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades like the Ras-Raf-MEK-ERK pathway.[2][3] The development of such inhibitors represents a cornerstone of targeted cancer therapy.
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 4-(4-nitrobenzyl)morpholine. This method offers high yield and purity.
Primary Synthetic Pathway: Catalytic Hydrogenation
The reaction involves the reduction of the nitro group of 4-(4-nitrobenzyl)morpholine to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Methanol is typically used as the solvent for this transformation.
Experimental Protocol
Materials and Equipment:
-
4-(4-Nitrobenzyl)morpholine
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(4-nitrobenzyl)morpholine (e.g., 2.22 g, 10 mmol).
-
Dissolution: Add methanol (e.g., 50 mL) to the flask and stir until the starting material is fully dissolved.
-
Inerting: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 200 mg) to the solution under a gentle stream of nitrogen.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove any residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric upon drying; handle with care and keep wet.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification and Isolation: The resulting solid is the desired product, this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to light yellow solid. A yield of approximately 95% can be expected.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Data |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 95-97 °C |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
| ¹H NMR (CDCl₃) | Predicted: δ ~7.1 (d, 2H), ~6.7 (d, 2H), ~3.7 (t, 4H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.6 (br s, 2H) |
| ¹³C NMR (CDCl₃) | Predicted: δ ~145, ~130, ~129, ~115, ~67, ~63, ~53 |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3400-3200 (N-H stretch), ~2950-2800 (C-H stretch), ~1620 (N-H bend), ~1520 (aromatic C=C), ~1115 (C-O-C stretch) |
| Mass Spectrum (EI) | m/z: 192 (M⁺), 106, 86 |
Note: Predicted NMR and IR data are based on typical chemical shifts for similar functional groups and structures.
Biological Context: The EGFR Signaling Pathway
This compound serves as a foundational structure for inhibitors that target the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and becomes autophosphorylated on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a downstream phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK (a Mitogen-Activated Protein Kinase). Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate genes involved in cell proliferation, survival, and differentiation.[4][5][6]
Inhibitors derived from this compound block this pathway at its origin by preventing EGFR autophosphorylation, thereby inhibiting all subsequent downstream signaling events.
References
- 1. drugs.com [drugs.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of the 4-(Morpholinomethyl)aniline Scaffold and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the broad biological activities of a diverse series of 4-(Morpholinomethyl)aniline derivatives is limited. This guide provides a comprehensive overview of the known synthesis of the core scaffold and presents the significant biological activities of closely related analogs containing the morpholine and aniline moieties. This information is intended to serve as a valuable resource for researchers interested in the potential of this chemical space.
Introduction
The this compound scaffold, which incorporates a flexible morpholine ring connected to an aniline moiety via a methylene linker, represents a promising area for drug discovery. The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The aniline fragment is a key pharmacophore in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. This technical guide explores the synthesis and known biological activities associated with this scaffold and its close structural relatives, with a focus on anticancer, antimicrobial, and anti-inflammatory potential.
Synthesis of the this compound Scaffold
The foundational this compound scaffold can be synthesized through a straightforward reductive amination of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group. A common synthetic route is the hydrogenation of 4-(4-nitrobenzyl)morpholine.
General Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound from 4-(4-nitrobenzyl)morpholine is as follows:
-
Reaction Setup: 4-(4-Nitrobenzyl)morpholine (2.22 g, 10 mmol) is dissolved in methanol under a nitrogen atmosphere in a suitable reaction vessel.
-
Catalyst Addition: 200 mg of a Palladium on carbon (Pd/C) catalyst is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stirred for approximately 6 hours.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration.
-
Isolation: The filtrate is collected and concentrated under reduced pressure to yield the this compound solid. This procedure has been reported to yield the product in high purity.
Anticancer Activity
While specific data for this compound derivatives are scarce, the closely related 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which also feature an aniline moiety, have been extensively studied as potent anticancer agents, primarily targeting tyrosine kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 4-anilinoquinazoline and quinoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation and angiogenesis.[1][2]
Table 1: Anticancer Activity of Representative 2-Morpholino-4-anilinoquinoline Derivatives [3]
| Compound ID | Structure | Target Cell Line | IC50 (µM) |
| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 | 11.42 |
| 3d | N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-morpholinoquinolin-4-amine | HepG2 | 8.50 |
| 3e | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide | HepG2 | 12.76 |
| Sorafenib | (Reference Drug) | HepG2 | 5.2 |
PI3K/Akt/mTOR Pathway Inhibition
The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5] Derivatives containing a morpholino-pyrimidine scaffold have shown potent inhibitory activity against PI3Kα.[6]
Table 2: PI3Kα Inhibitory Activity of Representative Morpholinopyrimidine Derivatives [6]
| Compound ID | Structure | Target | IC50 (nM) |
| 15e | 2-(4-chlorophenyl)-4-morpholino-thieno[3,2-d]pyrimidine | PI3Kα | 2.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.
Signaling Pathways in Cancer
Aniline-based derivatives often function by competing with ATP for the kinase domain of receptor tyrosine kinases like EGFR and VEGFR-2, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and angiogenesis.
Morpholine-containing compounds can directly inhibit PI3K, a key node in this signaling pathway, leading to the suppression of downstream effectors involved in cell growth and survival.[7]
Antimicrobial Activity
Derivatives containing the morpholine moiety have been investigated for their antimicrobial properties. While the this compound scaffold itself has not been extensively reported in this context, related structures show promising activity.
Table 3: Antimicrobial Activity of Representative Morpholine Derivatives [8][9]
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) |
| Morpholine-Thiazole | 2-{[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-N'-[2-({6-(morpholin-4-yl)pyridin-3-yl}amino)acetyl]hydrazide | Mycobacterium smegmatis | Active (Concentration not specified) |
| Bis-morpholine Triazine | N-octyl-4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)morpholin-4-ium chloride | Staphylococcus aureus | 50 |
| Bis-morpholine Triazine | N-octyl-4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)morpholin-4-ium chloride | Escherichia coli | 400 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the morpholine and aniline moieties has been explored, with a focus on the inhibition of inflammatory mediators like nitric oxide (NO).
Inhibition of Nitric Oxide (NO) Production
Derivatives of morpholinopyrimidine have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 4: Anti-inflammatory Activity of Representative Morpholinopyrimidine Derivatives [10]
| Compound ID | Structure | Assay | IC50 (µM) |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | NO Inhibition in RAW 264.7 cells | Not specified (active at non-cytotoxic concentrations) |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | NO Inhibition in RAW 264.7 cells | Not specified (active at non-cytotoxic concentrations) |
Experimental Protocol: Inhibition of Nitric Oxide Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Conclusion
The this compound scaffold represents an under-explored but potentially valuable starting point for the development of new therapeutic agents. Based on the biological activities of closely related analogs, this scaffold holds promise for anticancer, antimicrobial, and anti-inflammatory applications. The synthetic accessibility of the core structure allows for diverse substitutions, enabling the exploration of structure-activity relationships. Further research is warranted to synthesize and evaluate a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational framework for researchers to embark on such investigations.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-(Morpholinomethyl)aniline: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholinomethyl)aniline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a reactive aniline moiety with a solubilizing morpholine group, have made it a cornerstone in the design of novel therapeutics, particularly in the realm of oncology and infectious diseases. The aniline nitrogen provides a key site for chemical modification, allowing for the facile introduction of various pharmacophores, while the morpholine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, biological activities with a focus on kinase inhibition, and the signaling pathways modulated by its derivatives.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected this compound-containing compounds. This data highlights the potential of this scaffold in the development of potent therapeutic agents.
Table 1: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives in HepG2 Cancer Cells [1]
| Compound | Structure | IC50 (µM) |
| 3b | N-(4-chlorophenyl)-2-morpholinoquinolin-4-amine | > 30 |
| 3c | N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | 11.42 |
| 3d | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine | 8.50 |
| 3e | 4-(4-(2-morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide | 12.76 |
| Sorafenib (Control) | - | 5.2 |
Table 2: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives [2][3]
| Compound | Target Kinase | IC50 (nM) |
| Compound 2 (a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative) | EGFR | < 20.72 |
| Compound 5 (a 4-anilino-quinazoline derivative) | EGFR | 1 |
| Vandetanib (Control) | EGFR | 11 |
| Compound 10a (a 4-anilinoquinazoline derivative) | EGFR | Data not available |
| Compound 10a (a 4-anilinoquinazoline derivative) | VEGFR-2 | Data not available |
| Compound 10g (a 4-anilinoquinazoline derivative) | EGFR | Data not available |
| Compound 10g (a 4-anilinoquinazoline derivative) | VEGFR-2 | Data not available |
| Vandetanib (Control) | VEGFR-2 | Data not available |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays to evaluate their activity.
Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[1]
Step 1: Synthesis of 4-chloro-2-morpholinoquinoline
A mixture of 2-morpholinoquinolin-4-ol and phosphorus oxychloride is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-2-morpholinoquinoline.
Step 2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in isopropanol, the desired substituted aniline (1.2 equivalents) is added. The reaction mixture is heated at reflux for 4-6 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the final product.
Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for N-(4-chlorophenyl)-2-morpholinoquinolin-4-amine (3b), the following data was reported: Yield: 93%. ¹H NMR (500 MHz, DMSO-d₆) δ: 12.87 (s, 1H), 10.23 (s, 1H), 8.61–7.79 (m, 8H), 6.21 (s, 1H), 3.71 (br. s, 8H). ¹³C NMR (126 MHz, DMSO-d₆) δ: 153.66, 152.81, 138.46, 137.70, 133.10, 130.37, 130.12, 126.70, 124.87, 123.61, 119.15, 114.84, 86.12, 65.94, 47.18. HRMS (ESI): m/z [M + H]⁺ calcd for C₁₉H₁₈ClN₄O: 340.1211; found: 340.1213.[1]
Biological Assays
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure :
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
2. EGFR/VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of specific kinases.
-
Reagents : Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure :
-
The kinase reaction is set up in a 96- or 384-well plate.
-
The test compounds are serially diluted and added to the wells.
-
The kinase, substrate, and ATP are then added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to determine the effect of the compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.
-
Cell Treatment and Lysis : Cancer cells are treated with the test compounds for a specific duration. After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis : The protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Signaling Pathways
Caption: The Ras-Raf-MEK-ERK signaling cascade, a key pathway in cancer.
Caption: The PI3K/Akt/mTOR pathway, another critical regulator of cell fate.
Experimental Workflow
Caption: A typical workflow for the discovery and development of novel kinase inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural and physicochemical properties have enabled the development of a multitude of potent and selective kinase inhibitors with significant anti-cancer activity. The continued exploration of this scaffold, guided by structure-activity relationship studies and a deeper understanding of its interaction with biological targets, holds great promise for the discovery of next-generation therapeutics. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine-Containing Pharmacophores: An In-depth Technical Guide
Executive Summary: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and experimental drugs.[1][2] Its utility stems from a unique combination of advantageous physicochemical, metabolic, and biological properties. This guide provides a comprehensive overview of the morpholine pharmacophore for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, key therapeutic applications, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds.
Introduction to Morpholine as a Pharmacophore
Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a versatile building block in drug design.[3][4] Its incorporation into a molecule can significantly enhance potency, modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties, and provide a scaffold to correctly orient substituents for optimal target interaction.[5][6] The morpholine ring is synthetically accessible and can be readily introduced as an amine reagent or constructed through various methodologies.[1][7]
The key advantages of using the morpholine moiety include:
-
Improved Physicochemical Properties: It imparts a well-balanced hydrophilic-lipophilic profile, enhancing aqueous solubility and permeability across biological membranes like the blood-brain barrier (BBB).[5][8]
-
Favorable pKa: The nitrogen atom's weak basicity results in a pKa value that can improve solubility and absorption.[5][7]
-
Metabolic Stability: The morpholine ring can enhance metabolic stability, leading to improved bioavailability and an optimal clearance profile.[8]
-
Versatile Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to target binding affinity.[8]
Physicochemical and Pharmacokinetic Properties
The unique structural arrangement of morpholine, with an oxygen atom opposite a nitrogen atom, confers a distinct set of physicochemical properties that are highly advantageous in drug design.[5][7] These properties are fundamental to its role in improving a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Physicochemical Properties of Morpholine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄H₉NO | [3] |
| Molar Mass | 87.12 g/mol | [3] |
| Appearance | Colorless, hygroscopic liquid | [9] |
| Boiling Point | 129 °C | [3] |
| Melting Point | -5 °C | [3] |
| Density | 1.007 g/cm³ | [3] |
| pKa (of conjugate acid) | 8.49 | [3] |
| logP (Octanol/Water) | -0.86 | [10] |
| Water Solubility | Miscible |[3][11] |
The morpholine ring is often used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[8] Its presence can lead to enhanced brain permeability, making it a valuable scaffold for Central Nervous System (CNS) drug discovery.[5] Furthermore, it has been shown to improve the CYP3A4 metabolic profile and prolong bioavailability.[8]
Morpholine in Drug Design: Key Therapeutic Areas
The morpholine scaffold is found in a wide array of approved drugs, demonstrating its broad therapeutic applicability.[1][4] It is particularly prominent in oncology and in drugs targeting the central nervous system.
Table 2: Examples of FDA-Approved Morpholine-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
|---|---|---|
| Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor |
| Linezolid | Antibacterial | Protein Synthesis Inhibitor (23S rRNA) |
| Aprepitant | Antiemetic | NK1 Receptor Antagonist |
| Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor |
| Moclobemide | Antidepressant | Reversible Inhibitor of MAO-A |
Central Nervous System (CNS) Disorders
In CNS drug discovery, achieving a delicate balance between molecular size and lipophilicity is crucial for penetrating the blood-brain barrier.[5] Morpholine's physicochemical properties make it an ideal scaffold for this purpose.[5][7] Morpholine derivatives have been developed as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][12] They often target key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[12]
Oncology
Morpholine is a key pharmacophore in numerous anticancer agents.[13][14] A significant number of these drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer cells.[14] The morpholine moiety can enhance potency through direct molecular interactions with the target protein or act as a scaffold to position other functional groups correctly within the kinase active site.[14] The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is a major target for morpholine-containing cancer drugs.[8]
Table 3: Biological Activity (IC₅₀/Kᵢ) of Selected Morpholine Derivatives
| Compound Class | Target | Cell Line / Enzyme | Activity (IC₅₀ or Kᵢ) | Reference(s) |
|---|---|---|---|---|
| Morpholine-based compounds | MAO-B | Recombinant human MAO-B | Kᵢ = 0.020 µM | [2] |
| Morpholine-based compounds | Acetylcholinesterase | Electric eel AChE | IC₅₀ = 24-54 µM | [2] |
| Triazene-appended morpholine chalcones | Breast Cancer Cells | MDA-MB-231 | IC₅₀ = 20 µM | |
| Triazene-appended morpholine chalcones | Colon Cancer Cells | SW480 | IC₅₀ = 12.5 µM | |
| Benzophenone-morpholine hybrids | Human Breast Carcinoma | MCF-7 | IC₅₀ = ~7.1 µM | [13] |
| Benzophenone-morpholine hybrids | Human Lung Carcinoma | A549 | IC₅₀ = ~9.3 µM | [13] |
| Quinoline-Chalcone Hybrids | Human Gastric Cancer | MGC-803 | IC₅₀ = 1.38 µM |[15] |
Key Signaling Pathways Modulated by Morpholine-Containing Drugs
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival.[16][17] Its over-activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[16] Many morpholine-containing kinase inhibitors target components of this pathway.[8]
The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which leads to the activation of PI3K.[18][19] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18] PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B) and PDK1 to the plasma membrane, leading to Akt activation through phosphorylation.[19][20] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[18][19]
Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for optimizing the design of morpholine derivatives to enhance their therapeutic efficacy and selectivity.[4][14] For instance, in the development of anticancer agents, SAR studies have revealed that the substitution pattern on both the morpholine ring and other parts of the molecule is critical for activity.[4] In a series of quinazoline derivatives, it was found that trifluoromethoxy and methoxy substitutions on the aromatic rings attached to the morpholine scaffold were crucial for potent activity.[4] Similarly, for CNS agents, the specific stereochemistry and substitution on the morpholine ring can dictate the selectivity and potency for targets like MAO-B.[2]
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[21][22] These models are used to predict the activity of novel chemical entities and to guide the rational design of more potent analogues.[22][23] For morpholine derivatives, QSAR studies have identified key molecular descriptors, such as van der Waals volumes and the number of hydrogen bond donors, that significantly influence their anticancer activities.[21]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of morpholine-containing compounds, reflecting common practices in drug discovery research.
Synthesis of Morpholine Derivatives
Protocol 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [24]
This protocol describes a key step in a multi-step synthesis for creating stereochemically defined morpholine rings from O-allyl ethanolamine derivatives and aryl bromides.
Methodology:
-
Reaction Setup: To a flame-dried reaction tube, add the O-allyl ethanolamine substrate (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol %), and tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add toluene (to achieve 0.4 M concentration) followed by the aryl bromide (2.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 105 °C in an oil bath for the required duration (typically monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.[24]
Biological Evaluation
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [1][25][26]
This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against AChE. The principle involves the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (TNB²⁻) measured at 412 nm.[1]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE Solution: Prepare a working solution of acetylcholinesterase from electric eel in phosphate buffer.
-
DTNB Solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
ATCI Solution: 15 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
Inhibitor Solutions: Prepare serial dilutions of the morpholine-containing test compound in an appropriate solvent (e.g., DMSO) and then dilute in buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Controls: Set up blank wells (buffer only) and control wells (enzyme, buffer, and solvent without inhibitor).
-
Test Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor working solution to each well.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.[1]
-
Reaction Initiation: To all wells (except blanks), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.
-
Measurement: Immediately place the plate in a microplate reader and measure the rate of increase in absorbance at 412 nm over 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC₅₀ value using non-linear regression analysis.[1]
Protocol 3: Western Blot for PI3K/Akt Pathway Analysis [27][28]
This protocol is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation state of signaling pathways like PI3K/Akt after treatment with a morpholine-containing drug.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency. Treat cells with the morpholine-containing test compound at various concentrations for a specified time. Include a vehicle-treated control.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them on ice using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts and denature by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Akt).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal with an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to the total protein and a loading control (e.g., β-actin or GAPDH).[27]
Conclusion
The morpholine ring is a demonstrably valuable pharmacophore that continues to play a significant role in modern drug discovery. Its capacity to confer favorable physicochemical and pharmacokinetic properties makes it a frequently employed scaffold for optimizing lead compounds. From targeting kinases in oncology to modulating receptors in the central nervous system, the versatility of the morpholine moiety is evident. The synthetic accessibility and the potential for diverse substitutions allow for extensive exploration of structure-activity relationships, enabling the fine-tuning of compounds for enhanced potency and selectivity. The established protocols for synthesis and biological evaluation further empower researchers to effectively harness the potential of this privileged structure in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. polybluechem.com [polybluechem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. sciforum.net [sciforum.net]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 23. sysrevpharm.org [sysrevpharm.org]
- 24. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of numerous clinically successful drugs and investigational agents.[4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine derivatives across various therapeutic areas, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The versatility of the morpholine scaffold allows for its incorporation into a wide array of molecular frameworks, leading to potent and selective modulators of various biological targets. The following tables summarize the quantitative SAR data for morpholine derivatives in key therapeutic areas.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine derivatives have been extensively explored as inhibitors of this pathway.
| Compound ID | Core Scaffold | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 1 | Pyrazolopyrimidine | H | Morpholino | >10,000 | >10,000 | - | - | [5] |
| 2 | Pyrazolopyrimidine | Phenyl | Morpholino | 8 | 20 | Various | Potent | [5] |
| 3 | Pyrazolopyrimidine | 4-fluorophenyl | Morpholino | 2.7 | 5.8 | Various | Potent | [5] |
| 4 | Thienopyrimidine | 2-aminopyridin-5-yl | Morpholino | - | 0.98 | - | - | [5] |
SAR Insights for Anticancer Activity:
-
The unsubstituted pyrazolopyrimidine core (Compound 1 ) is inactive, highlighting the necessity of substitution for activity.[5]
-
The introduction of an aryl group at the R1 position (Compound 2 ) leads to potent dual PI3K/mTOR inhibition.[5]
-
Electron-withdrawing substituents on the phenyl ring, such as fluorine (Compound 3 ), can further enhance potency.[5]
-
The oxygen atom of the morpholine ring is crucial for activity, as it often forms a key hydrogen bond with the hinge region of the kinase active site.[5]
-
The thienopyrimidine core (Compound 4 ) demonstrates the potential for achieving high mTOR selectivity.[5]
Anti-inflammatory Activity
Morpholine derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound ID | Core Scaffold | R | NO Production IC50 (µM) | Cytotoxicity (RAW 264.7) IC50 (µM) | Reference |
| 5a | Phenyl-morpholinopyrimidine | H | >50 | >100 | [6][7] |
| 5b | Phenyl-morpholinopyrimidine | 4-OCH3 | 15.2 | >100 | [6][7] |
| 5c | Phenyl-morpholinopyrimidine | 4-F | 10.8 | >100 | [6][7] |
| 6 | Morpholine-capped β-lactam | Varied | 0.12 - 0.82 (mM) | >1 (mM) | [8] |
SAR Insights for Anti-inflammatory Activity:
-
For the phenyl-morpholinopyrimidine series, substitution on the phenyl ring is critical for anti-inflammatory activity, with the unsubstituted analog (5a ) being inactive.[6][7]
-
Electron-donating (e.g., -OCH3, 5b ) and electron-withdrawing (e.g., -F, 5c ) groups on the phenyl ring enhance the inhibition of NO production.[6][7]
-
The morpholine-capped β-lactam scaffold (6 ) also exhibits potent anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS).[8]
Neuroprotective Activity: Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Morpholine derivatives have been developed as effective cholinesterase inhibitors.
| Compound ID | Core Scaffold | Linker (n) | R | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 7a | Quinoline-morpholine | 2 | H | 5.62 | 45.18 | [8] |
| 7b | Quinoline-morpholine | 3 | H | 12.34 | 67.23 | [8] |
| 7c | Quinoline-morpholine | 2 | 4-F | 2.15 | 33.45 | [8] |
| 7d | Quinoline-morpholine | 2 | 4-OCH3 | 3.89 | 41.21 | [8] |
SAR Insights for Neuroprotective Activity:
-
The length of the alkyl linker between the quinoline and morpholine moieties influences activity, with a shorter linker (n=2 ) generally being more favorable for AChE inhibition (7a vs. 7b ).[8]
-
Substitution on the phenyl ring of the quinoline core significantly impacts potency. Electron-withdrawing groups like fluorine (7c ) and electron-donating groups like methoxy (7d ) can enhance inhibitory activity against AChE.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of SAR data. Below are methodologies for key assays cited in the evaluation of morpholine derivatives.
MTT Assay for Cytotoxicity
This assay assesses the effect of compounds on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the morpholine derivatives (typically in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the test morpholine derivatives in buffer (with a small percentage of DMSO if necessary).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution to the wells.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition caused by the morpholine derivatives. IC50 values are determined by plotting inhibition versus compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell supernatant and mix 100 µL with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite in the supernatant using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Mandatory Visualizations
Visual representations of signaling pathways, experimental workflows, and logical relationships are crucial for a comprehensive understanding of the SAR of morpholine derivatives.
Signaling Pathway: PI3K/Akt/mTOR
This pathway is a central regulator of cell survival and proliferation and a key target for anticancer morpholine derivatives.
Experimental Workflow: Drug Discovery Process
This diagram illustrates a typical workflow for the discovery and development of novel morpholine derivatives.
Logical Relationship: General SAR Principles
This diagram visualizes the general principles of how substitutions on a core morpholine-containing scaffold can influence biological activity.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 4-(Morpholinomethyl)aniline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to enhance aqueous solubility. When integrated into an aniline framework, specifically as 4-(morpholinomethyl)aniline, it serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of this compound derivatives, with a particular focus on their burgeoning role as kinase inhibitors in oncology and as potential therapeutic agents for neurodegenerative diseases.
Synthesis of this compound and Its Derivatives
The foundational this compound scaffold is typically synthesized through a two-step process commencing with the reaction of 4-nitrobenzyl bromide with morpholine to yield 4-(4-nitrobenzyl)morpholine. Subsequent reduction of the nitro group affords the target this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(4-Nitrobenzyl)morpholine
-
To a solution of 4-nitrobenzyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, morpholine (1.2 equivalents) and a base like triethylamine or potassium carbonate (1.5 equivalents) are added.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
The crude product is purified by column chromatography on silica gel to yield 4-(4-nitrobenzyl)morpholine.
Step 2: Synthesis of this compound [1]
-
4-(4-Nitrobenzyl)morpholine (1 equivalent) is dissolved in a solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen-filled balloon, at room temperature and atmospheric pressure.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound as the final product.
Synthesis of N-Aryl-4-(morpholinomethyl)aniline Derivatives
The amine functionality of this compound serves as a key handle for the synthesis of a diverse library of derivatives, most notably through N-arylation reactions to generate scaffolds for kinase inhibitors.
Experimental Protocol: Synthesis of 2,4-Dianilinopyrimidine Derivatives[1]
-
A mixture of a 2,4-dichloropyrimidine derivative (1 equivalent), this compound (1 equivalent), and a base such as diisopropylethylamine (DIPEA) in a solvent like isopropanol is heated to reflux.
-
After the initial substitution, the second aniline derivative (e.g., an N-substituted benzamide) is added to the reaction mixture.
-
The reaction is continued at reflux until the second substitution is complete.
-
The crude product is then purified by column chromatography to yield the final 2,4-dianilinopyrimidine derivative.
Therapeutic Applications in Oncology: Kinase Inhibition
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Focal Adhesion Kinase (FAK) Inhibitors
A notable application of the this compound scaffold is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis.
A series of 2,4-dianilinopyrimidine derivatives incorporating the 4-(morpholinomethyl)phenyl moiety have demonstrated potent anti-FAK activity.[1]
Table 1: In Vitro FAK Inhibitory Activity and Antiproliferative Activity of this compound Derivatives [1]
| Compound | FAK IC50 (μM) | H1975 IC50 (μM) | A431 IC50 (μM) |
| 8a | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| TAE226 (Reference) | Not Reported | Not Reported | Not Reported |
Data represents the mean ± standard deviation of three independent experiments.
Compound 8a from this series displayed remarkable potency against FAK and exhibited significant antiproliferative effects against H1975 (non-small cell lung cancer) and A431 (epidermoid carcinoma) cell lines.[1]
Other Kinase Targets
The versatility of the this compound scaffold extends to the targeting of other critical kinases in oncology.
-
Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinazoline and 4-anilinoquinoline derivatives, which can be synthesized from aniline precursors, are well-established classes of EGFR inhibitors.[2][3][4] While direct IC50 data for this compound-based EGFR inhibitors is still emerging, the structural similarity to known inhibitors suggests its potential as a valuable component in designing novel EGFR-targeting agents.
-
c-Met: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Novel 2-substituted aniline pyrimidine derivatives have been developed as dual Mer/c-Met inhibitors, showcasing the utility of the aniline scaffold in targeting this pathway.[5]
-
Ataxia Telangiectasia and Rad3-related (ATR) Kinase: Morpholine-containing compounds have been identified as potent inhibitors of ATR, a key regulator of the DNA damage response. One such inhibitor, AZ20, which features a methyl-morpholino group, demonstrated an IC50 of 5 nM against ATR.[6] This highlights the potential for designing this compound derivatives to target the DDR pathway.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival.
FAK Signaling Pathway
FAK activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration. By inhibiting FAK, this compound derivatives can effectively block these oncogenic signals.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of kinase inhibitors from the this compound scaffold typically follows a structured workflow.
Therapeutic Potential in Neurodegenerative Diseases
The morpholine moiety is also prevalent in compounds designed to combat neurodegenerative diseases, where it can modulate the activity of key enzymes and receptors.[7][8][9] While specific studies on this compound derivatives in this area are emerging, the established neuroprotective effects of related morpholine-containing compounds suggest a promising avenue for future research.
Potential mechanisms of action include:
-
Cholinesterase Inhibition: Morpholine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[7][8]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters, is a therapeutic strategy for Parkinson's disease and depression.[7][8]
-
Nrf2 Pathway Activation: Some morpholine-containing compounds have been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response, thereby protecting neurons from oxidative stress.[10]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (e.g., FAK)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the FAK enzyme and the substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][8][10][11]
Materials:
-
Cancer cell lines (e.g., H1975, A431)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 values are calculated from the dose-response curves.
Conclusion
The this compound scaffold is a highly valuable and versatile platform in modern drug discovery. Its straightforward synthesis and the ease with which it can be functionalized have led to the development of potent and selective inhibitors of various protein kinases, demonstrating significant promise in the field of oncology. Furthermore, the established role of the morpholine moiety in neuroprotective agents opens up exciting new avenues for the application of this compound derivatives in the treatment of neurodegenerative diseases. Continued exploration of the structure-activity relationships and mechanisms of action of this promising class of compounds is poised to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Morpholinomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents, from antimicrobial drugs to targeted cancer therapies.[1][2] The incorporation of a morpholine moiety can enhance the pharmacological properties of a molecule, such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of 4-(Morpholinomethyl)aniline, a versatile intermediate for the development of novel therapeutics. Two common and effective synthetic routes are presented: the Mannich reaction and reductive amination. These protocols are intended to serve as a guide for researchers in organic synthesis and drug discovery.
Synthesis Protocol 1: Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, aniline), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine) to form a β-amino carbonyl compound, known as a Mannich base.[3][4]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent), morpholine (1.2 equivalents), and formaldehyde (1.2 equivalents, typically as a 37% aqueous solution).
-
Solvent: Add ethanol or methanol as a solvent to ensure homogeneity.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.[5]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system, such as ethyl acetate/petroleum ether (1:2 v/v).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, concentrate the solution under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Data Presentation
| Product | Synthesis Method | Key Reagents | Yield (%) | Reference |
| This compound Derivatives | Mannich Reaction | Aniline, Morpholine, Formaldehyde | 70-85% | General Mannich Reaction Principles[3][5] |
Synthesis Workflow: Mannich Reaction
Caption: Workflow for the synthesis of this compound via the Mannich reaction.
Synthesis Protocol 2: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine from an aldehyde or ketone and an amine, followed by reduction of the intermediate to the corresponding amine.[6][7] This method offers a high degree of control and is widely applicable in amine synthesis.[8]
Experimental Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1 equivalent) and morpholine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.
-
-
Reduction:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.[9][10] Be cautious as the addition may be exothermic and cause gas evolution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.[9]
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Data Presentation
| Product | Synthesis Method | Key Reagents | Reducing Agent | Yield (%) | Reference |
| This compound | Reductive Amination | 4-Aminobenzaldehyde, Morpholine | Sodium Borohydride | 85-95% | General Reductive Amination Principles[9][10] |
Synthesis Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Characterization
The synthesized this compound and its derivatives should be characterized using standard analytical techniques to confirm their identity and purity.[11] These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[12]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of solid compounds.
Applications in Drug Development
Aniline derivatives are prevalent in oncology, forming the core of many kinase inhibitors that target signaling pathways essential for cancer cell growth and survival.[2][13] The this compound scaffold can be further functionalized to generate a library of compounds for screening against various biological targets. For instance, derivatives of 2-morpholino-4-anilinoquinoline have shown potent anticancer activity against HepG2 cancer cells.[14] The morpholine group often imparts favorable pharmacokinetic properties, making these derivatives attractive candidates for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oarjbp.com [oarjbp.com]
- 4. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates [openpharmaceuticalsciencesjournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylmorpholine is a significant structural motif in medicinal chemistry and materials science. Its synthesis is a key step in the development of various pharmaceuticals and functional materials. While the direct N-alkylation of aniline with morpholine is not a commonly employed synthetic route, the formation of N-phenylmorpholine is efficiently achieved through the reaction of aniline with a suitable C4-dielectrophile that facilitates the construction of the morpholine ring. A prevalent and effective method involves the condensation of aniline with di(2-chloroethyl) ether. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to yield the desired N-phenylmorpholine. This document provides a detailed experimental protocol for this synthesis, along with relevant data and workflow diagrams.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-phenylmorpholine from aniline and di(2-chloroethyl) ether, based on a representative experimental procedure.[1]
| Parameter | Value |
| Reactant 1 | Aniline |
| Reactant 2 | Di(2-chloroethyl) ether |
| Base | Triethylamine |
| Molar Ratio (Aniline:Base) | 1 : 2 |
| Solvent | None (Di(2-chloroethyl) ether acts as reactant and solvent) |
| Reaction Temperature | 150 °C |
| Reaction Time | 24 hours |
| Product Yield | 80.4% |
Experimental Protocol
This protocol details the synthesis of N-phenylmorpholine from aniline and di(2-chloroethyl) ether.[1]
Materials:
-
Aniline
-
Di(2-chloroethyl) ether
-
Triethylamine
-
Ethyl acetate (EA)
-
Water
-
Anhydrous sodium sulfate
-
Activated carbon
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (e.g., 50 g, 0.537 mol), di(2-chloroethyl) ether (e.g., 500 mL), and triethylamine (e.g., 108.7 g, 1.074 mol).
-
Reaction Execution: Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction over 24 hours using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess di(2-chloroethyl) ether by distillation under reduced pressure.
-
Work-up - Extraction: Pour the cooled residue into 1 L of water. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Work-up - Drying and Decolorization: Combine the organic layers and dry over anhydrous sodium sulfate. Add activated carbon for decolorization and stir for a short period.
-
Purification: Filter the mixture to remove the drying agent and activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Product: The resulting off-white solid is the desired N-phenylmorpholine. Further purification can be performed by recrystallization if necessary.
Visualizations
Reaction Scheme:
Caption: Chemical reaction for the synthesis of N-phenylmorpholine.
Experimental Workflow:
Caption: Step-by-step experimental workflow for N-phenylmorpholine synthesis.
References
Application Notes and Protocols: The Use of 4-(Morpholinomethyl)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholinomethyl)aniline is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The morpholine moiety is a common feature in many approved and investigational drugs, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability. The aniline functional group provides a convenient handle for various chemical transformations, allowing for its incorporation into diverse scaffolds targeting a range of kinases. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data for analogous compounds.
Kinase Targets and Signaling Pathways
Kinase inhibitors incorporating the this compound moiety or its analogs have shown activity against several important cancer-related kinases, including those in the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. Kinase inhibitors targeting EGFR, such as gefitinib, often feature a 4-anilinoquinazoline core. The aniline component is critical for binding to the ATP-binding pocket of the kinase.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6][7] Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development. Dual inhibitors targeting both PI3K and mTOR have shown promise in overcoming resistance mechanisms.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of kinase inhibitors based on methodologies reported for analogous compounds.[8][9] Researchers should optimize these conditions for their specific substrates.
General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a common method for synthesizing 4-anilinoquinazoline derivatives, which are often potent EGFR inhibitors.
Materials:
-
4-Chloro-6,7-dialkoxyquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) (optional, 1.2 eq)
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Round-bottom flask
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dialkoxyquinazoline and isopropanol.
-
Add this compound to the mixture.
-
If the aniline salt is used, add DIPEA to neutralize it.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-anilinoquinazoline derivative.
General Synthesis of Dual PI3K/mTOR Inhibitors
The synthesis of dual PI3K/mTOR inhibitors often involves a multi-step sequence to build a core scaffold, followed by the introduction of the this compound moiety. The following is a representative workflow.
Materials:
-
Dichlorinated heterocyclic core (e.g., 2,4-dichloropyrimidine) (1.0 eq)
-
This compound (1.0 eq)
-
A second amine or boronic acid for further substitution
-
Palladium catalyst (e.g., Pd(PPh3)4) for cross-coupling reactions
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., Dioxane, DMF)
-
Standard glassware and reaction setup for inert atmosphere reactions
Procedure:
-
Step 1: Monosubstitution: React the dichlorinated heterocycle with one equivalent of an amine or other nucleophile at a lower temperature to achieve selective monosubstitution.
-
Step 2: Introduction of this compound: React the resulting monochlorinated intermediate with this compound at an elevated temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Step 3 (Optional): Further Diversification: If a second reactive site is present on the heterocyclic core, perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.
-
Workup and Purification: After the final synthetic step, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors with structures analogous to those that can be synthesized using this compound.
Table 1: In Vitro Activity of Gefitinib Analogues Against EGFR
| Compound ID | Modification on Aniline Ring | Cell Line | IC50 (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | A549 | 21.17 | [10] |
| Analog 1 | 3-ethynyl-4-fluoroaniline | A549 | 0.015 | [11] |
| Analog 2 | 3-chloro-4-(3-fluorobenzyloxy)aniline | H1975 | 3.01 | [10] |
| Analog 3 | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl) | HepG2 | 11.42 | [12] |
Table 2: In Vitro Activity of PI3K/mTOR Inhibitors with Morpholine Moieties
| Compound ID | Kinase Target(s) | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| ZSTK474 | PI3Kα | 5.0 | A375 | 0.58 | [13] |
| Compound 15e | PI3Kα | 2.0 | A375 | 0.58 | [13] |
| PF-04691502 | PI3K/mTOR | N/A | SH-SY5Y | Protective effect | [14] |
| Compound 5h | PI3Kδ/mTOR | 42 (PI3Kδ), 59 (mTOR) | Ramos | 0.26 | [15] |
Conclusion
This compound is a valuable reagent for the synthesis of kinase inhibitors targeting key signaling pathways in cancer. Its incorporation can lead to compounds with improved pharmacological properties. The provided general protocols and data for analogous compounds serve as a guide for researchers in the design and synthesis of novel kinase inhibitors. Further optimization of synthetic routes and biological evaluation will be necessary to fully explore the potential of derivatives of this compound in drug discovery.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 8. thieme-connect.de [thieme-connect.de]
- 9. ukm.my [ukm.my]
- 10. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Morpholinomethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(Morpholinomethyl)aniline, a versatile building block in modern organic chemistry. The primary amine and the morpholine moiety offer multiple reaction sites for derivatization, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.
Overview of Synthetic Applications
This compound serves as a key intermediate in the construction of various molecular scaffolds. Its applications primarily revolve around the functionalization of the aniline nitrogen through N-arylation reactions and the derivatization of the aromatic ring. These transformations are instrumental in the synthesis of compounds with significant biological activity, including kinase inhibitors.
Key Reaction Types:
-
N-Arylation (Buchwald-Hartwig Amination): The primary amine of this compound is readily coupled with a variety of aryl and heteroaryl halides or triflates. This reaction is a cornerstone for creating substituted diarylamines, a common motif in pharmacologically active compounds.
-
C-C Bond Formation (Suzuki-Miyaura Coupling): While the aniline itself does not directly participate, it can be functionalized (e.g., halogenated) to enable subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups onto the aromatic ring.
-
Synthesis of Heterocycles: The aniline functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles, most notably in the formation of 4-anilinoquinazoline derivatives, which are prominent scaffolds for kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
The 4-anilinoquinazoline core is a well-established pharmacophore in the design of epidermal growth factor receptor (EGFR) and other tyrosine kinase inhibitors. This compound can be utilized as the aniline component in the synthesis of these potent anti-cancer agents. The morpholinomethyl group can contribute to the solubility and pharmacokinetic properties of the final molecule.
The general synthetic approach involves the nucleophilic substitution of a 4-chloroquinazoline with this compound.
Caption: Synthesis of 4-anilinoquinazoline kinase inhibitors.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Reaction Scheme:
Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure it is pure and dry. |
| Aryl bromide | |
| Palladium(II) acetate (Pd(OAc)₂) | Other palladium sources like Pd₂(dba)₃ can also be used. |
| XPhos | A bulky, electron-rich phosphine ligand is crucial for this reaction. |
| Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required. |
| Anhydrous Toluene | The reaction is sensitive to moisture and oxygen. |
| Schlenk flask or sealed reaction tube | |
| Magnetic stirrer and heating plate | |
| Inert gas supply (Argon or Nitrogen) |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), XPhos (2-5 mol%), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the addition of Palladium(II) acetate (1-2 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Representative Protocol for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is adapted from a procedure for a similar substrate and describes the Suzuki-Miyaura cross-coupling of a brominated derivative of this compound with an arylboronic acid.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Quantity (molar eq.) |
| N,N-bis(4-bromobenzyl)-4-morpholinoaniline | 1.0 eq. |
| Arylboronic acid | 2.5 eq. |
| Tetrakis(triphenylphosphine)palladium(0) | 0.07 eq. (7 mol%) |
| Potassium phosphate (K₃PO₄) | 4.0 eq. |
| 1,4-Dioxane | - |
| Water | - |
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask, combine N,N-bis(4-bromobenzyl)-4-morpholinoaniline (1.0 eq.) and Pd(PPh₃)₄ (7 mol%).
-
Inert Atmosphere: Degas the flask with argon for 30 minutes.
-
Reagent Addition: Add the arylboronic acid (2.5 eq.) and K₃PO₄ (4.0 eq.) to the reaction mixture.
-
Solvent Addition: Add 1,4-dioxane and a small amount of distilled water.
-
Reaction: Reflux the mixture at 90 °C for 24 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Quantitative Data Summary
The following table summarizes typical yields for the classes of reactions discussed. Note that yields are highly substrate and condition dependent.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Buchwald-Hartwig Amination (General) | This compound | Aryl Bromide | 4-(Morpholinomethyl)-N-aryl-aniline | 70-95 | General |
| Suzuki-Miyaura Coupling (Representative) | N,N-bis(4-bromobenzyl)-4-morpholinoaniline | Phenylboronic acid | N,N-bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline | 85-95 | [1] |
| Kinase Inhibitor Synthesis (General) | 4-Chloroquinazoline | This compound | 4-((4-(morpholinomethyl)phenyl)amino)quinazoline | 60-90 | General |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecules, particularly for applications in drug discovery, is well-established. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: 4-(Morpholinomethyl)aniline in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(morpholinomethyl)aniline as a key building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The document details the rationale for its use, experimental protocols, and representative biological data of analogous compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR inhibitors.[3][4] Modifications at the 4-position of the aniline ring are crucial for optimizing the pharmacological properties of these inhibitors, including potency, selectivity, and pharmacokinetic profiles. The introduction of a morpholinomethyl group at this position can enhance aqueous solubility and provide additional interaction points within the ATP-binding pocket of the EGFR kinase, potentially leading to improved efficacy and drug-like properties. This document outlines the synthetic strategies and biological evaluation of EGFR inhibitors incorporating the this compound moiety.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of intracellular events that ultimately lead to cell proliferation, survival, and migration. Upon ligand binding (e.g., EGF or TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Experimental Protocols
The synthesis of 4-anilinoquinazoline-based EGFR inhibitors generally involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and the corresponding aniline. In this case, this compound serves as the key nucleophile.
General Synthetic Workflow
Protocol 1: Synthesis of N-(4-(morpholinomethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine (A Gefitinib Analogue)
This protocol describes the synthesis of a Gefitinib analogue where the 3-chloro-4-fluoroaniline moiety is replaced with this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol (IPA) or other suitable solvent (e.g., n-butanol, DMF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, diethyl ether)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (10-20 volumes), add this compound (1.1-1.5 eq).
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
The crude product is washed with the reaction solvent (isopropanol) and then with a non-polar solvent like hexane or diethyl ether to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
To prepare the hydrochloride salt for improved solubility and handling, the free base is dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a solution of HCl in isopropanol or diethyl ether. The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
Data Presentation
The following tables summarize the in vitro biological activities of representative 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines. While specific data for compounds derived directly from this compound is not publicly available in the searched literature, these tables provide a comparative context for the expected potency of such analogues.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Analogues
| Compound ID | R-group on 4-Anilino Moiety | EGFR WT IC50 (nM) | EGFR Mutant (e.g., L858R/T790M) IC50 (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoro | 2-37 | 8.5 - >1000 | [5] |
| Erlotinib | 3-Ethynyl | 2-5 | >500 | [5] |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy) | 3-10 | 347 | [6] |
| Vandetanib | 4-Bromo-2-fluoro | 5.6 | - | [7] |
| Afatinib | 4-(dimethylamino)but-2-enamide | 0.5 | 10 | [5] |
Table 2: In Vitro Anti-proliferative Activity of Representative 4-Anilinoquinazoline Analogues against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | A549 | Non-Small Cell Lung Cancer | >10 | [8] |
| HCC827 (EGFR del) | Non-Small Cell Lung Cancer | 0.015 | [5] | |
| Erlotinib | NCI-H1975 (L858R/T790M) | Non-Small Cell Lung Cancer | >10 | [5] |
| PC-9 (EGFR del) | Non-Small Cell Lung Cancer | 0.007 | [5] | |
| Compound 6c | A431 | Epidermoid Carcinoma | ~2.0 | [8] |
| A549 | Non-Small Cell Lung Cancer | ~2.0 | [8] | |
| Compound 7i | HT-29 | Colorectal Carcinoma | 1.72 | [9] |
| MCF-7 | Breast Cancer | 2.81 | [9] |
Conclusion
This compound is a valuable synthon for the development of novel EGFR inhibitors based on the 4-anilinoquinazoline scaffold. The incorporation of the morpholinomethyl group is anticipated to enhance the aqueous solubility and potentially modulate the biological activity and pharmacokinetic profile of the resulting compounds. The provided synthetic protocols offer a robust methodology for the preparation of these targeted agents. The representative biological data for analogous compounds underscore the potential of this chemical space for discovering potent and effective EGFR inhibitors for cancer therapy. Further structure-activity relationship (SAR) studies are warranted to fully explore the potential of this compound-derived EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Biological Screening of 4-(Morpholinomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the initial biological screening of novel 4-(Morpholinomethyl)aniline derivatives. This class of compounds, characterized by a core aniline structure linked to a morpholine moiety via a methylene bridge, has garnered interest in medicinal chemistry due to the prevalence of both morpholine and aniline scaffolds in a wide range of biologically active molecules. Derivatives of morpholine and aniline are known to exhibit various pharmacological activities, including kinase inhibition, anti-inflammatory, and cytotoxic effects.[1][2][3] The protocols outlined herein are designed to assess the potential of these derivatives as kinase inhibitors, cytotoxic agents, and anti-inflammatory compounds, providing a foundational dataset for further drug development efforts.
The primary assays detailed are:
-
In Vitro Kinase Inhibition Assay: To determine the inhibitory activity of the compounds against key kinases, such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.[4][5]
-
Cell Viability (MTT) Assay: To assess the cytotoxic effects of the compounds on cancer cell lines.[6][7][8]
-
In Vitro Anti-inflammatory Assay: To measure the potential of the compounds to reduce the production of inflammatory mediators in a cell-based model.[9][10]
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (designated DMA-01 to DMA-04) to illustrate the expected outcomes of the described screening assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) [a] |
| DMA-01 | PI3Kα | 15.5 |
| mTOR | 250.8 | |
| EGFR | >10,000 | |
| DMA-02 | PI3Kα | 8.2 |
| mTOR | 120.4 | |
| EGFR | 8500 | |
| DMA-03 | PI3Kα | 150.7 |
| mTOR | >10,000 | |
| EGFR | 50.1 | |
| DMA-04 | PI3Kα | >10,000 |
| mTOR | >10,000 | |
| EGFR | 12.6 | |
| Staurosporine (Control) | PI3Kα | 5.0 |
| Gefitinib (Control) | EGFR | 25.0 |
[a] IC50: The half-maximal inhibitory concentration.
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) [b] |
| DMA-01 | MCF-7 (Breast) | 5.8 |
| A549 (Lung) | 12.3 | |
| DMA-02 | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 8.9 | |
| DMA-03 | MCF-7 (Breast) | 25.4 |
| A549 (Lung) | 45.1 | |
| DMA-04 | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 15.2 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 |
[b] IC50: The concentration of the compound that inhibits 50% of cell growth.[6]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Endpoint | % Inhibition at 10 µM |
| DMA-01 | Griess Assay | Nitric Oxide (NO) | 65.2% |
| ELISA | TNF-α | 58.9% | |
| DMA-02 | Griess Assay | Nitric Oxide (NO) | 78.5% |
| ELISA | TNF-α | 72.3% | |
| DMA-03 | Griess Assay | Nitric Oxide (NO) | 25.1% |
| ELISA | TNF-α | 18.4% | |
| DMA-04 | Griess Assay | Nitric Oxide (NO) | 30.7% |
| ELISA | TNF-α | 22.6% | |
| Dexamethasone (Control) | Griess Assay | Nitric Oxide (NO) | 92.5% |
| ELISA | TNF-α | 88.1% |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory effect of the test compounds on the activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., PI3Kα, EGFR)
-
Kinase substrate peptide
-
ATP
-
This compound derivatives (and controls)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted derivatives or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (and controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background correction.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol evaluates the ability of the test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives (and controls)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
-
Compound Treatment and Stimulation:
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, prepare a standard curve of sodium nitrite (0-100 µM).[15]
-
Add the collected supernatants and standards to the appropriate wells.
-
Add 50 µL of Griess Reagent Part A (e.g., sulfanilamide solution) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.[14]
-
Add 50 µL of Griess Reagent Part B (e.g., NED solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Mandatory Visualization
Caption: PI3K/Akt/mTOR and EGFR signaling pathways targeted by derivatives.
Caption: Workflow for biological screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 4-(Morpholinomethyl)aniline into Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their versatile biological activities, particularly as kinase inhibitors, have established them as privileged structures in medicinal chemistry and drug discovery. The 4-anilinoquinazoline framework is a well-known pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The incorporation of a morpholine moiety, often appended to the aniline ring, can enhance pharmacokinetic properties such as solubility and metabolic stability, making these derivatives promising candidates for further development.
This document provides detailed protocols for the synthesis of quinazoline derivatives incorporating 4-(morpholinomethyl)aniline, summarizes their biological activities with a focus on anticancer properties, and illustrates the key signaling pathways involved.
Data Presentation
The following tables summarize the cytotoxic activities of various morpholine-substituted quinazoline derivatives against several cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||
| Compound 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | |
| Compound 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | |
| Compound 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | |
| Compound 7g | HCT116 (Colorectal Carcinoma) | 0.10 ± 0.01 | |
| Compound 30 | A431 (Epidermoid Carcinoma) | 3.5 | |
| Compound 33 | A431 (Epidermoid Carcinoma) | 3.0 | |
| Compound 19 | EGFR Kinase Assay | 12.1 ± 1.6 (nM) | |
| Compound 20 | EGFR Kinase Assay | 13.6 ± 0.8 (nM) |
Note: The compounds listed are representative examples from the literature and may have different substitution patterns in addition to the morpholine moiety.
Signaling Pathway
Many 4-anilinoquinazoline derivatives function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase. By blocking the autophosphorylation of the receptor, they inhibit the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
Experimental Protocols
The synthesis of 4-((4-(morpholinomethyl)phenyl)amino)quinazoline derivatives typically involves a multi-step process. The following protocols are generalized from common synthetic routes described in the literature.
General Synthetic Workflow
The overall workflow for the synthesis is depicted below. It begins with the formation of the quinazolinone core, followed by chlorination to create a reactive intermediate, and finally, nucleophilic aromatic substitution with this compound.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Protocol 1: Synthesis of 2-Substituted-quinazolin-4(3H)-one (Intermediate 3)
This protocol describes the synthesis of the quinazolinone core via a cyclocondensation reaction.
Materials:
-
Anthranilamide
-
Substituted aromatic aldehyde
-
Iodine (catalyst)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol or DMF.
-
Add a catalytic amount of iodine (0.1-0.3 eq).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. A precipitate will form.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 2-substituted-quinazolin-4(3H)-one.
-
Recrystallize from ethanol or an appropriate solvent system to yield the pure product.
Protocol 2: Synthesis of 4-Chloro-2-substituted-quinazoline (Intermediate 4)
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
2-Substituted-quinazolin-4(3H)-one (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene or neat SOCl₂/POCl₃
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flask containing the 2-substituted-quinazolin-4(3H)-one (1.0 eq), add an excess of thionyl chloride (5-10 eq) or phosphorus oxychloride (5-10 eq). A solvent such as toluene can be used, or the reaction can be run neat.
-
Add a catalytic amount of DMF (a few drops).
-
Reflux the mixture for 3-6 hours under a nitrogen atmosphere. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride or phosphorus oxychloride by distillation under reduced pressure.
-
Add ice-cold water to the residue and basify carefully with a saturated sodium bicarbonate solution or dilute ammonium hydroxide to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 4-chloro-2-substituted-quinazoline. This intermediate is often used in the next step without further purification.
Protocol 3: Synthesis of 4-((4-(Morpholinomethyl)phenyl)amino)-2-substituted-quinazoline (Final Product)
This protocol describes the final nucleophilic aromatic substitution to incorporate the this compound moiety.
Materials:
-
4-Chloro-2-substituted-quinazoline (from Protocol 2)
-
This compound
-
Isopropanol or n-butanol
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
Procedure:
-
In a sealed tube or round-bottom flask, dissolve the 4-chloro-2-substituted-quinazoline (1.0 eq) and this compound (1.1-1.5 eq) in isopropanol or n-butanol.
-
The addition of a base like DIPEA (1.5 eq) can be beneficial to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at 80-120 °C (reflux) for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect it by filtration, wash with cold isopropanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to obtain the pure final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The incorporation of this compound into quinazoline scaffolds represents a promising strategy for the development of novel anticancer agents, particularly those targeting EGFR and other kinases. The synthetic protocols provided herein offer a reliable pathway to access these compounds. The compiled biological data demonstrates their potent cytotoxic effects against a range of cancer cell lines. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them as potential clinical candidates.
Synthetic Protocols for 4-amino-N-(morpholin-4-ylmethyl)benzamide: A Guide for Researchers
For Immediate Release
This application note provides detailed methodologies for the synthesis of 4-amino-N-(morpholin-4-ylmethyl)benzamide, a versatile benzamide derivative with potential applications in drug discovery and development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
4-amino-N-(morpholin-4-ylmethyl)benzamide is a compound of interest due to its structural motifs, which are present in various biologically active molecules. The synthesis of this compound can be efficiently achieved through a two-step process involving an initial amide bond formation followed by the reduction of a nitro group. This document presents two reliable methods for the synthesis, along with detailed experimental procedures and characterization data.
Synthetic Strategy
The synthesis of the target compound is approached via a two-step sequence. The first step involves the coupling of 4-nitrobenzoyl chloride with 4-(aminomethyl)morpholine to form the intermediate, 4-nitro-N-(morpholin-4-ylmethyl)benzamide. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. Two common and effective methods for the reduction of aromatic nitro groups are presented: using stannous chloride (SnCl₂) and iron (Fe) powder.
Figure 1: General synthetic workflow for 4-amino-N-(morpholin-4-ylmethyl)benzamide.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-N-(morpholin-4-ylmethyl)benzamide (Intermediate)
This protocol is based on the Schotten-Baumann reaction for amide bond formation.[1][2][3]
Materials:
-
4-Nitrobenzoyl chloride
-
4-(Aminomethyl)morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(aminomethyl)morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-nitro-N-(morpholin-4-ylmethyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of 4-amino-N-(morpholin-4-ylmethyl)benzamide
Two alternative methods for the reduction of the nitro intermediate are provided below.
Materials:
-
4-Nitro-N-(morpholin-4-ylmethyl)benzamide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-N-(morpholin-4-ylmethyl)benzamide (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Materials:
-
4-Nitro-N-(morpholin-4-ylmethyl)benzamide
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-nitro-N-(morpholin-4-ylmethyl)benzamide (1.0 eq) and iron powder (3-4 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Transfer to a separatory funnel and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 4-amino-N-(morpholin-4-ylmethyl)benzamide.
| Step | Reaction | Reactants | Product | Solvent | Reagents | Temp. | Time (h) | Yield (%) | Purity (%) |
| 1 | Amide Coupling | 4-Nitrobenzoyl chloride, 4-(Aminomethyl)morpholine | 4-Nitro-N-(morpholin-4-ylmethyl)benzamide | DCM | Et₃N | 0°C to RT | 2-3 | 85-95 | >95 |
| 2A | Nitro Reduction (SnCl₂) | 4-Nitro-N-(morpholin-4-ylmethyl)benzamide | 4-Amino-N-(morpholin-4-ylmethyl)benzamide | Ethanol | SnCl₂·2H₂O | Reflux | 2-4 | 70-85 | >98 |
| 2B | Nitro Reduction (Fe) | 4-Nitro-N-(morpholin-4-ylmethyl)benzamide | 4-Amino-N-(morpholin-4-ylmethyl)benzamide | Ethanol/Water | Fe, HCl (cat.) | Reflux | 3-5 | 75-90 | >98 |
Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.
Visualization of Experimental Workflow
Figure 2: Detailed experimental workflow for the synthesis of 4-amino-N-(morpholin-4-ylmethyl)benzamide.
Conclusion
The methods described in this application note provide robust and reproducible pathways for the synthesis of 4-amino-N-(morpholin-4-ylmethyl)benzamide. These protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate optimization. The choice between the two reduction methods may depend on factors such as reagent availability, cost, and waste disposal considerations. Researchers are encouraged to use these protocols as a foundation for their synthetic endeavors in the development of novel chemical entities.
References
Practical Guide to the Application of 4-(Morpholinomethyl)aniline in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient assembly of peptides, oligonucleotides, and small molecule libraries. The choice of linkers, resins, and scavenger reagents is critical to the success of any solid-phase synthetic strategy. This document provides a practical guide to the potential applications of 4-(Morpholinomethyl)aniline as a versatile building block for creating novel tools for solid-phase synthesis. While established, off-the-shelf resins pre-loaded with this specific moiety are not widely documented, its chemical structure, featuring a nucleophilic aniline and a tertiary amine-containing morpholine, offers intriguing possibilities for the development of custom linkers and scavenger resins.
This guide will present hypothetical, yet chemically sound, protocols and workflows for the utilization of this compound in solid-phase synthesis. The information provided is intended to serve as a foundational resource for researchers looking to explore the unique properties of this compound in their synthetic endeavors.
Potential Applications of this compound in Solid-Phase Synthesis
The bifunctional nature of this compound allows for its potential use in several key areas of solid-phase synthesis:
-
As a Core for Acid-Labile Linkers: The aniline nitrogen can be acylated to attach a growing molecule, while the morpholine nitrogen can be protonated under acidic conditions, potentially facilitating the cleavage of the molecule from the solid support.
-
As a Scavenger Resin: Immobilized this compound can act as a basic scavenger to remove excess acidic reagents or as a nucleophilic scavenger for certain electrophiles.
-
As a Modifiable Handle: The aniline moiety provides a reactive handle that can be further functionalized to introduce additional properties to the solid support.
Application Note 1: Development of a this compound-Based Acid-Labile Linker
This section outlines a proposed methodology for the synthesis and utilization of a resin functionalized with this compound to act as an acid-labile linker, suitable for the synthesis of small molecules or peptides with a C-terminal carboxylic acid.
Synthesis of this compound Resin
The proposed synthesis involves the immobilization of this compound onto a standard chloromethylated polystyrene resin (Merrifield resin).
Experimental Protocol: Immobilization of this compound
-
Resin Swelling: Swell chloromethylated polystyrene resin (1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of resin) for 1 hour in a peptide synthesis vessel.
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (5 equivalents based on resin loading) and diisopropylethylamine (DIPEA, 5 equivalents) in anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at 50°C for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), dichloromethane (DCM, 3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the resin can be determined by a picric acid test or by elemental analysis for nitrogen content.
Table 1: Hypothetical Loading Data for this compound Resin
| Parameter | Value |
| Initial Resin Loading | 1.0 mmol/g |
| Equivalents of Amine Used | 5.0 |
| Reaction Time | 16 hours |
| Reaction Temperature | 50°C |
| Hypothetical Final Loading | 0.85 mmol/g |
Workflow for Solid-Phase Synthesis using the Proposed Linker
The following workflow illustrates the attachment of the first building block, chain elongation, and final cleavage.
Caption: Proposed workflow for solid-phase synthesis using a this compound-based linker.
Experimental Protocol: Cleavage from the Resin
-
Resin Preparation: After the final synthesis step, wash the resin-bound product with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2 hours.
-
Product Isolation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved product in cold diethyl ether.
-
Purification: Centrifuge to collect the crude product, wash with cold ether, and dry under vacuum. Purify by reverse-phase HPLC.
Table 2: Hypothetical Cleavage Efficiency
| Cleavage Reagent | Time (hours) | Temperature (°C) | Hypothetical Yield (%) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | 25 | 85 |
| 50% TFA in DCM | 2 | 25 | 60 |
Application Note 2: this compound as a Solid-Phase Scavenger Resin
This section describes the potential use of immobilized this compound as a scavenger resin for the purification of reaction mixtures by removing excess electrophiles or acidic byproducts.
Rationale for Scavenging Activity
The aniline nitrogen provides a nucleophilic site for scavenging electrophiles, while the morpholine nitrogen imparts basicity, making it suitable for scavenging acids.
Caption: Proposed mechanism for scavenging excess electrophiles using an immobilized this compound resin.
Experimental Protocol: Scavenging of Excess Isocyanate
-
Reaction Quenching: To a solution containing the desired product and excess isocyanate, add the this compound scavenger resin (3 equivalents relative to the excess isocyanate).
-
Scavenging: Agitate the mixture at room temperature for 4 hours.
-
Purification: Filter the reaction mixture to remove the resin.
-
Analysis: Analyze the filtrate by LC-MS to confirm the removal of the excess isocyanate.
Table 3: Hypothetical Scavenging Efficiency
| Scavenged Reagent | Equivalents of Resin | Time (hours) | Hypothetical Purity of Product (%) |
| Phenyl Isocyanate | 3 | 4 | >95 |
| Acyl Chloride | 3 | 2 | >95 |
| Trifluoroacetic Acid | 2 | 1 | N/A (neutralized) |
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of novel tools in solid-phase synthesis. The protocols and data presented herein are hypothetical and intended to serve as a starting point for researchers interested in harnessing the unique chemical properties of this molecule. Experimental validation is required to determine the optimal conditions for the synthesis and application of this compound-derived resins. The versatility of its functional groups suggests that further investigation could lead to the development of valuable new linkers and scavengers for a wide range of solid-phase synthesis applications.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Morpholinomethyl)aniline by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-(Morpholinomethyl)aniline via recrystallization. Below you will find frequently asked questions (FAQs), troubleshooting guides, and a detailed experimental protocol to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A good starting point for aromatic amines is to test a range of solvents with varying polarities. For closely related compounds, solvent systems like ethyl acetate/hexane have been used successfully. It is recommended to perform small-scale solubility tests with solvents such as ethanol, isopropanol, toluene, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane to identify the optimal system.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation. Then, allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Using a seed crystal, if available, can also help induce proper crystallization.
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: This is often due to either using too much solvent, resulting in a solution that is not saturated, or the solution being supersaturated. If too much solvent was used, you can evaporate some of it to increase the concentration and then try cooling again. For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be caused by several factors. Using an excessive amount of solvent is a common reason, as more of your compound will remain dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Premature crystallization during a hot filtration step can also lead to product loss; pre-heating your filtration apparatus can help prevent this. Finally, ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your product remains colored, it may be due to the presence of persistent impurities. After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide
This section provides a structured approach to common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve | Incorrect solvent choice. | Test a different solvent or solvent system with appropriate polarity. |
| Insufficient solvent. | Add small increments of hot solvent until the solid dissolves. | |
| "Oiling out" | Solution is too concentrated. | Add more solvent and reheat to dissolve the oil, then cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| No crystal formation | Too much solvent used. | Evaporate some of the solvent to increase the concentration and cool again. |
| Supersaturation. | Induce crystallization by scratching the flask or adding a seed crystal. | |
| Low product yield | Excessive solvent usage. | Use the minimum amount of hot solvent required for dissolution. |
| Premature crystallization. | Pre-heat the filtration apparatus to prevent crystals from forming during hot filtration. | |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient duration. | |
| Product is discolored | Presence of colored impurities. | Add activated charcoal to the hot solution and perform a hot filtration before cooling. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound.
1. Solvent Selection:
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Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent and observe solubility at room temperature.
-
Gently heat the test tube and observe if the compound dissolves.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the charcoal and any other insoluble materials.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a period of time.
-
For complete drying, transfer the crystals to a desiccator.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Experimental Protocol Workflow
Caption: Step-by-step experimental workflow for the recrystallization process.
Optimizing reaction conditions for synthesizing 4-(Morpholinomethyl)aniline derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Morpholinomethyl)aniline and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly through reductive amination or Mannich-type reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Imine/Iminium Ion Formation: The initial condensation between the aniline, formaldehyde (or its equivalent), and morpholine may be slow or incomplete.[1][2] 2. Inactive Reducing Agent: The chosen reducing agent may have degraded or is not suitable for the reaction conditions. 3. Unfavorable Reaction pH: The pH of the reaction medium is critical for both iminium ion formation and the activity of the reducing agent.[2] | 1. Optimize Imine Formation: - Catalyst: Use a Lewis acid catalyst (e.g., ZnCl₂) or a protic acid to facilitate the formation of the imine intermediate.[3] - Dehydration: Employ a water scavenger like molecular sieves to drive the equilibrium towards imine formation.[4] 2. Verify and Select Appropriate Reducing Agent: - For Eschweiler-Clarke type reactions, ensure the formic acid is of high purity and in excess.[3][5] - For other reductive aminations, consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are generally effective and reliable.[6][7] 3. Adjust pH: Monitor and adjust the pH of the reaction. For many reductive aminations, a slightly acidic pH is optimal. |
| Formation of Side Products/Impurities | 1. Over-alkylation: Primary or secondary amine intermediates can react further to form undesired tertiary amines or quaternary ammonium salts.[3][8] 2. Aldehyde/Ketone Self-Condensation: The carbonyl compound may undergo self-condensation under the reaction conditions. 3. Reduction of Carbonyl Starting Material: The reducing agent may reduce the starting aldehyde or ketone before it can react with the amine.[6] | 1. Control Stoichiometry and Reaction Type: - The Eschweiler-Clarke reaction is specifically designed to avoid the formation of quaternary ammonium salts.[5][9] - Carefully control the stoichiometry of the reactants. 2. Optimize Reaction Conditions: - Lowering the reaction temperature can sometimes minimize side reactions. - A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can improve selectivity.[10] 3. Choose a Selective Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less likely to reduce the starting carbonyl compound. |
| Difficult Product Isolation and Purification | 1. Emulsion Formation during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate from the desired product. 3. Product Oiling Out: The product may not crystallize easily from the chosen solvent system. | 1. Improve Workup Procedure: - Add brine (saturated NaCl solution) to help break emulsions. - Consider an acid wash to extract the amine product into the aqueous layer, followed by basification and re-extraction into an organic solvent. 2. Optimize Purification: - Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Crystallization: Attempt recrystallization from a different solvent or solvent mixture. Seeding with a small crystal of the pure product can induce crystallization.[11] - Alkali Wash: For crude aniline products, washing with a dilute aqueous alkali solution can remove phenolic impurities.[12] |
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is a one-pot reductive amination, often referred to as a Mannich-type reaction. This involves reacting an aniline derivative, morpholine, and a formaldehyde source in the presence of a suitable reducing agent. A specific example is the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde to methylate amines, a process that can be adapted for this synthesis.[3][5]
Q2: What are the typical starting materials and reagents?
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Amine: Aniline or a substituted aniline.
-
Secondary Amine: Morpholine.
-
Carbonyl Source: Formaldehyde (often as an aqueous solution, formalin) or paraformaldehyde.[13]
-
Reducing Agent: Formic acid (for Eschweiler-Clarke), sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).[4][5][11]
-
Solvent: Protic solvents like methanol, ethanol, or water are often used.[8][11] Dichloromethane or 1,2-dichloroethane are common for reactions with borohydride reagents.
Q3: How can I avoid the formation of quaternary ammonium salts?
The Eschweiler-Clarke reaction is particularly advantageous as it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts.[5] This is due to the reaction mechanism where a tertiary amine cannot form another iminium ion, which is a necessary intermediate for further alkylation.[5]
Q4: What analytical techniques are used to characterize the final product?
The structure and purity of this compound derivatives are typically confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[11][14]
-
Melting Point Analysis: To assess purity.[11]
Q5: Are there any safety precautions I should be aware of?
Yes, several reagents used in this synthesis are hazardous:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic Acid: Is corrosive and can cause severe burns.
-
Sodium Cyanoborohydride: Is toxic and can release hydrogen cyanide gas upon contact with acid.
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Aniline and its derivatives: Are often toxic and can be absorbed through the skin.[15]
Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination from 4-(4-Nitrobenzyl)morpholine
This protocol is adapted from a known procedure for the reduction of a nitro group to an amine.[16]
Materials:
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4-(4-Nitrobenzyl)morpholine
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (10% w/w)
-
Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite or filter paper)
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Rotary evaporator
Procedure:
-
Dissolve 4-(4-nitrobenzyl)morpholine (e.g., 2.22 g, 10 mmol) in methanol in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst (e.g., 200 mg) to the solution under an inert atmosphere (e.g., nitrogen).
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Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
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Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously.[11]
-
Continue the hydrogenation for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite.
-
Rinse the filter cake with a small amount of methanol.
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Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound.
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Further purification can be achieved by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 4-(4-Nitrobenzyl)morpholine | [16] |
| Solvent | Methanol | [11][16] |
| Catalyst | 10% Pd/C | [16] |
| Reducing Agent | Hydrogen (H₂) | [11][16] |
| Pressure | ~50 psi | [11] |
| Reaction Time | ~6 hours | [16] |
| Typical Yield | ~95% | [16] |
Protocol 2: General Procedure for Eschweiler-Clarke Methylation (Adaptable)
This is a general procedure for the methylation of amines which can be conceptually adapted for the synthesis of related derivatives.[9]
Materials:
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Secondary Amine (e.g., a precursor to the desired aniline derivative)
-
Formic Acid (HCOOH)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (HCl, 1M)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to approximately pH 11 with a suitable base (e.g., NaOH).
-
Extract the product from the basified aqueous phase with DCM (repeat 2-3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography as needed.
| Parameter | Value | Reference |
| Reagents | Formic Acid, Formaldehyde | [9] |
| Reactant Ratio | Amine:Formic Acid:Formaldehyde ≈ 1:1.8:1.1 | [9] |
| Temperature | 80 °C | [9] |
| Reaction Time | 18 hours | [9] |
| Workup | Acid/Base Extraction | [9] |
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 15. This compound | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting common side reactions in 4-(Morpholinomethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(Morpholinomethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is through the reductive amination of 4-nitrobenzylmorpholine. This involves the reduction of the nitro group to an amine. An alternative, direct approach is the Mannich-type reaction involving aniline, formaldehyde, and morpholine.
Q2: What are the primary safety concerns associated with the synthesis of this compound?
A2: The reactants and product have associated hazards. Aniline is toxic and a suspected carcinogen. Formaldehyde is a known carcinogen and sensitizer. This compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying the final product. A solvent system such as ethyl acetate/hexane has been shown to be effective[2]. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and their mitigation.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Imine Formation: The initial reaction between aniline and formaldehyde to form the iminium ion intermediate may be incomplete. This equilibrium can be hindered by the presence of excess water[3][4].
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Reduction of Starting Aldehyde: The reducing agent may prematurely reduce the formaldehyde starting material, especially if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions[3][5].
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Oligomerization of Aniline and Formaldehyde: Aniline and formaldehyde can undergo condensation reactions to form oligomeric or polymeric byproducts, consuming the starting materials[6][7][8]. This is particularly favored in acidic conditions[8].
Solutions:
-
Promote Imine Formation:
-
Optimize Reduction Step:
-
Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which preferentially reduce the iminium ion over the aldehyde[3][4][5].
-
Consider a stepwise procedure where the imine is allowed to form completely before the addition of the reducing agent. This can be monitored by techniques like TLC[3].
-
-
Minimize Oligomerization:
Problem 2: Presence of N,N-bis(morpholinomethyl)aniline Impurity
Possible Cause:
-
Over-alkylation: The desired product, this compound, is a secondary amine and can react further with formaldehyde and morpholine to form the tertiary amine, N,N-bis(morpholinomethyl)aniline. This is a common side reaction in reductive aminations involving primary amines[3].
Solutions:
-
Stoichiometric Control: Use a stoichiometric amount of formaldehyde and morpholine relative to aniline to limit the availability of the reagents for the second substitution.
-
Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, synthesize 4-(aminobenzyl)morpholine and then perform a second reductive amination under controlled conditions.
-
Purification: This side product, being more substituted, will likely have different chromatographic properties, allowing for separation by column chromatography.
Problem 3: Formation of Aniline-Formaldehyde Resin
Possible Cause:
-
Acid Catalysis: The presence of strong acids can catalyze the polymerization of aniline and formaldehyde, leading to the formation of insoluble resinous material[6][8].
Solutions:
-
pH Control: Avoid strongly acidic conditions. If an acid catalyst is necessary for imine formation, use a mild acid and carefully control the amount.
-
Temperature Control: Run the reaction at a lower temperature to disfavor the polymerization reaction, which typically has a higher activation energy.
Quantitative Data Summary
| Parameter | Synthesis from 4-nitrobenzylmorpholine | Synthesis of 4-(4-morpholinyl)aniline |
| Starting Material | 4-(4-nitrobenzyl)morpholine | 4-(4-nitrophenyl)morpholine |
| Reagents | Pd/C, Hydrogen | 5% Palladium on carbon, Hydrogen |
| Solvent | Methanol | Methanol, 2M Ammonia in Methanol |
| Yield | 95% | 70%[2] |
| Purity | Not specified | >98% (by GC)[2] |
| Purification | Filtration and concentration | Recrystallization from ethyl acetate/hexane[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(4-nitrobenzyl)morpholine
Materials:
-
4-(4-nitrobenzyl)morpholine
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 4-(4-nitrobenzyl)morpholine (e.g., 2.22 g, 10 mmol) in methanol under a nitrogen atmosphere.
-
Carefully add Pd/C catalyst (e.g., 200 mg) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the solid this compound.
Visualizations
References
- 1. This compound | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. MODIFIED ANILINE-FORMALDEHYDE OLIGOMER | Scientific Research and Experimental Development [ojs.scipub.de]
- 7. Formaldehyde, oligomeric reaction products with aniline and phosgene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]
Identifying and removing impurities in 4-(Morpholinomethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)aniline. The information is designed to help identify and remove impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically prepared this compound?
A1: Based on the common synthetic route of reductive amination of 4-aminobenzaldehyde with morpholine, the following impurities are most likely to be present:
-
Process-Related Impurities:
-
Unreacted starting materials: 4-aminobenzaldehyde and morpholine.
-
Intermediate imine: 4-((morpholinoimino)methyl)aniline.
-
Byproducts from the reducing agent (e.g., borate salts if using sodium borohydride).
-
Over-alkylated products, though less common with reductive amination.
-
-
Impurities from Starting Materials:
-
From 4-aminobenzaldehyde: Polymeric condensation products.
-
From morpholine: N-nitrosomorpholine (a common impurity in commercially available morpholine).
-
-
Degradation Products:
-
Oxidation of the aniline group can lead to colored impurities.
-
Q2: My this compound product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or residual nitro-containing compounds if an alternative synthesis route involving reduction of a nitro group was used.
-
Troubleshooting:
-
Oxidation: The aniline functional group is susceptible to air oxidation, which can form colored polymeric materials. This is more likely if the product has been stored for a long time or exposed to air and light.
-
Residual Nitro Compounds: If the synthesis involved the reduction of a nitro precursor, incomplete reduction can leave colored nitro-aromatic impurities.
-
-
Solutions:
-
Recrystallization: This is often effective at removing colored impurities. Suitable solvent systems include ethyl acetate/hexane and isopropanol/water.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: For more persistent color, column chromatography using silica gel can be effective.
-
Q3: I am seeing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?
A3: An unexpected peak could be one of the process-related impurities, a byproduct, or a degradation product.
-
Identification Workflow:
-
Review the Synthesis: Consider all reactants, intermediates, and potential side reactions to hypothesize the identity of the impurity.
-
Mass Spectrometry (MS): The mass-to-charge ratio (m/z) from GC-MS or LC-MS can provide the molecular weight of the impurity, which is a critical piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can elucidate its structure.
-
Reference Standards: If a potential impurity is commercially available, running a reference standard can confirm its identity by comparing retention times (in HPLC or GC) and mass spectra.
-
Troubleshooting Guides
Low Yield After Synthesis and Purification
| Symptom | Potential Cause | Suggested Solution |
| Low crude yield before purification | Incomplete reaction during reductive amination. | - Ensure the reducing agent was added portion-wise and the reaction was allowed to proceed to completion (monitor by TLC or HPLC).- Check the quality and stoichiometry of the starting materials and reagents. |
| Significant loss of product during recrystallization | The chosen solvent system is not ideal; the product may be too soluble at low temperatures. | - Perform small-scale solubility tests to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Ensure the cooling process is slow to allow for proper crystal formation. |
| Product remains in the column during chromatography | The eluent system is not polar enough to elute the product. | - Gradually increase the polarity of the eluent. For silica gel chromatography of anilines, a mixture of ethyl acetate and hexane or dichloromethane and methanol is often effective.- Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing and improve elution of basic compounds like anilines. |
Product Fails Purity Specifications
| Symptom | Potential Impurity | Suggested Purification Method |
| Presence of starting materials (4-aminobenzaldehyde, morpholine) | Incomplete reaction or inefficient initial workup. | - Column Chromatography: A silica gel column can effectively separate the more polar starting materials from the product.- Acid-Base Extraction: Morpholine can be removed by washing an organic solution of the product with a dilute acid (e.g., 1M HCl). The product may also partition into the acidic aqueous layer, so careful pH adjustment and re-extraction would be necessary. |
| Presence of the intermediate imine | Incomplete reduction. | - Re-subject to Reduction: The crude product can be re-subjected to the reduction conditions to convert the remaining imine to the desired product.- Column Chromatography: The imine will have a different polarity than the final product and can be separated by column chromatography. |
| Broad or multiple peaks in HPLC/GC | Presence of multiple impurities or degradation products. | - Sequential Purification: A combination of purification techniques may be necessary. For example, an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification. |
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of this compound and separating it from potential process-related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition to make a 1 mg/mL stock solution. Dilute further as needed. Filter the solution through a 0.45 µm syringe filter before injection.
Purification Method 1: Recrystallization
-
Objective: To remove solid impurities with different solubility profiles.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or isopropanol) to just dissolve the solid.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.
-
If carbon was added, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Purification Method 2: Column Chromatography
-
Objective: To separate compounds based on their polarity.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%) or dichloromethane in methanol. The exact ratio should be determined by thin-layer chromatography (TLC) analysis first. Adding 0.1-1% triethylamine to the eluent can improve the peak shape and recovery of the basic aniline product.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and apply it carefully to the top of the silica bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Decision tree for selecting a suitable purification method.
Improving yield and purity in the synthesis of 4-(Morpholinomethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Morpholinomethyl)aniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination of 4-Aminobenzaldehyde with Morpholine
Issue: Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Imine Formation | Ensure the reaction conditions for imine formation are optimal. The removal of water, for instance, by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine. A slightly acidic pH (around 4-5) can catalyze imine formation. |
| Ineffective Reduction of the Imine | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred over sodium borohydride (NaBH4) as it is less likely to reduce the starting aldehyde.[1][2] Ensure the reducing agent is fresh and added under appropriate conditions (e.g., controlled temperature). |
| Side Reactions | Over-alkylation can occur, leading to byproducts. Using a controlled stoichiometry of the reactants can minimize this.[1] |
Issue: Product Contamination and Impurities
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting materials.[3] |
| Formation of Byproducts | Byproducts from the reduction of the starting aldehyde can be an issue if a non-selective reducing agent like NaBH4 is used.[2] Using a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or NaBH3CN can prevent this.[1][2] |
| "Tar" Formation | Dark, viscous byproducts, often referred to as "tar," can form under harsh reaction conditions. Ensure the aniline starting material is fully dissolved before proceeding and maintain controlled temperatures to minimize decomposition.[4] |
Method 2: Reduction of 4-(4-Nitrobenzyl)morpholine
Issue: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C). Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. The catalyst loading should be optimized for the reaction scale. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the hydrogen pressure is adequate and maintained throughout the reaction. A typical pressure used is 50 psi.[5][6] |
| Suboptimal Reaction Time and Temperature | Monitor the reaction progress to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to side reactions. The reaction is typically run at room temperature.[5] |
Issue: Presence of Impurities
| Possible Cause | Suggested Solution |
| Side Reactions from Hydrogenation | Hydrogenolysis of other functional groups can occur. Careful selection of the catalyst and reaction conditions can improve selectivity. For instance, using morpholine as an additive can inhibit dechlorination in similar reactions.[7] |
| Colored Impurities | The crude product may appear as a colored solid (e.g., light purple).[5][6] Purification by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is effective in removing these impurities.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the reductive amination of 4-aminobenzaldehyde with morpholine and the reduction of a 4-(4-nitrobenzyl)morpholine precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: How can I improve the yield of the reductive amination reaction?
A2: To improve the yield, focus on two key stages: imine formation and reduction. For imine formation, ensure the removal of water to shift the equilibrium. For the reduction step, select a reducing agent that is selective for the imine over the aldehyde, such as NaBH3CN or NaBH(OAc)3.[1][2]
Q3: What are the advantages of using NaBH3CN over NaBH4 in reductive amination?
A3: Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent than sodium borohydride (NaBH4). It will readily reduce iminium ions but is much slower to react with aldehydes and ketones at neutral or slightly acidic pH.[1] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting aldehyde.
Q4: My final product is a dark oil or a discolored solid. How can I purify it?
A4: Purification can typically be achieved through recrystallization or column chromatography. For this compound and its analogs, recrystallization from a solvent mixture like ethyl acetate/hexane has been reported to be effective in yielding a pure, crystalline solid.[5][6] For more challenging purifications, column chromatography using silica gel is a standard approach.
Q5: How can I monitor the progress of the reaction to determine the endpoint?
A5: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods allow you to track the disappearance of starting materials and the appearance of the product, helping to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Data Presentation
Table 1: Comparison of Reported Yields for Syntheses of this compound Analogs
| Product | Synthetic Method | Starting Materials | Key Reagents | Yield (%) | Reference |
| 4-(4-Morpholinyl)aniline | Nitro Group Reduction | 4-(4-Nitrophenyl)morpholine | 5% Pd/C, H2 | 70 | [5][6] |
| 4-(4-Morpholinyl)aniline | Nitro Group Reduction | 4-(4-Nitrophenyl)morpholine | 10% Pd/C, H2 | 97 | [5] |
| N-methylated tertiary aminopyridones | Eschweiler-Clarke Reaction | Secondary aminopyridone | Formaldehyde, Formic Acid | Almost Quantitative | [8] |
Note: Direct comparative data for different synthetic routes of this compound was not available in the searched literature. The table presents data for structurally similar compounds to provide a general reference.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Morpholinyl)aniline via Nitro Group Reduction
This protocol is adapted from a procedure for a structurally similar compound and can be modified for the synthesis of this compound from 4-(4-nitrobenzyl)morpholine.
Materials:
-
4-(4-Nitrophenyl)morpholine (10.3 g, 49.5 mmol)
-
Methanol (130 mL)
-
2 M Ammonia in Methanol (70 mL)
-
5% Palladium on Carbon (Pd/C) catalyst (100 mg)
-
Water (1 mL)
-
Paar hydrogenation apparatus
-
Celite
Procedure:
-
Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of 2 M ammonia in a suitable reaction vessel.
-
Add water and the 5% Pd/C catalyst to the suspension.
-
Place the mixture in a Paar hydrogenation unit.
-
Hydrogenate the mixture at 50 psi hydrogen pressure for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(4-morpholinyl)aniline as a light purple solid.[5][6]
Protocol 2: General Procedure for Eschweiler-Clarke Reaction
This is a general protocol for the methylation of a primary or secondary amine and can be adapted for the final step if a synthesis route produces a secondary amine intermediate.
Materials:
-
Primary or secondary amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid
Procedure:
-
To the amine, add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture, typically near boiling in an aqueous solution.[9]
-
The reaction is driven by the formation of carbon dioxide, which is irreversible.[9]
-
After the reaction is complete, cool the mixture and work up by basifying the solution and extracting the product with an organic solvent.
-
Purify the product by distillation or chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Morpholinoaniline CAS#: 2524-67-6 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Alkylation of Anilines with Morpholine
Welcome to the technical support center for the N-alkylation of anilines with morpholine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of anilines with morpholine?
The most prevalent challenges include:
-
Low reaction yield: This can be attributed to several factors, including the low reactivity of the aniline, inappropriate reaction conditions, or catalyst deactivation.[1]
-
Over-alkylation: The formation of di- or even tri-alkylated anilines is a common side reaction. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]
-
Side reactions: Besides over-alkylation, other side reactions can occur, such as ring-opening of the morpholine under harsh conditions or reactions involving functional groups on the aniline or morpholine.
-
Catalyst selection and deactivation: Choosing the right catalyst is crucial for success. Catalysts can be poisoned by reaction by-products or deactivate over time, leading to incomplete conversion.[2]
Q2: How can I improve the yield of my N-alkylation reaction?
To improve the reaction yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Excessively high temperatures can lead to decomposition.[1]
-
Screen Different Catalysts: If you are using a catalytic method, experimenting with various catalysts known for N-alkylation can significantly impact the yield.[1] Supported metal nanoparticles (e.g., Nickel, Copper) and various complexes of Ruthenium and Iridium have shown effectiveness.[2][3]
-
Adjust Stoichiometry: Carefully controlling the molar ratio of aniline to morpholine is critical. An excess of aniline can favor mono-alkylation.[1][2]
-
Solvent Selection: The choice of solvent can influence the reaction rate. Aprotic solvents are often preferred for N-alkylation reactions.[1]
Q3: How can I prevent over-alkylation and achieve selective mono-alkylation?
Controlling the stoichiometry is the primary strategy to prevent over-alkylation. Using a large excess of the aniline compared to the morpholine will favor the formation of the mono-alkylated product.[1][2] Conversely, an excess of the alkylating agent (morpholine) will drive the reaction towards di-alkylation.[2] Additionally, lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of anilines with morpholine.
| Issue | Possible Causes | Troubleshooting Steps |
| Low to No Product Formation | 1. Low reactivity of the aniline (e.g., presence of strong electron-withdrawing groups).[1]2. Inactive or poisoned catalyst.3. Reaction temperature is too low.[1]4. Inappropriate solvent. | 1. Increase the reaction temperature incrementally.2. Screen a variety of catalysts (e.g., Ru, Ir, Ni, Cu-based).[2][3]3. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).4. Experiment with different solvents, starting with aprotic ones.[1] |
| Formation of Multiple Products (Over-alkylation) | 1. The mono-alkylated product is more nucleophilic than the starting aniline.[1]2. Molar ratio of reactants favors di- or tri-alkylation.[2] | 1. Use a significant excess of the aniline relative to the morpholine.[1][2]2. Lower the reaction temperature to decrease the rate of the second alkylation.[1]3. Monitor the reaction progress closely and stop it once the desired product is maximized. |
| Product Degradation | 1. Reaction temperature is too high, causing decomposition.[1]2. The product is sensitive to the workup conditions. | 1. Reduce the reaction temperature.2. Perform a time-course study to find the optimal reaction time.3. Modify the workup procedure to be milder (e.g., use of a buffered aqueous solution). |
| Inconsistent Results | 1. Purity of starting materials.2. Inconsistent reaction setup (e.g., moisture, atmosphere).3. Catalyst activity varies between batches. | 1. Ensure the purity of aniline, morpholine, and solvent.2. Use dry solvents and maintain an inert atmosphere if the catalyst is air- or moisture-sensitive.3. Standardize the catalyst preparation and handling protocol. |
Experimental Protocols
Below are generalized experimental protocols for the N-alkylation of anilines. Specific conditions should be optimized for your particular substrates.
General Procedure for Ruthenium-Catalyzed N-Alkylation
This protocol is adapted from a procedure for the N-alkylation of aniline with methanol and can be modified for use with morpholine.
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., 0.5 mol%).
-
Add the base (e.g., t-BuOK, 1.5 mmol).
-
Under an inert atmosphere, add the aniline (1.0 mmol), morpholine (1.0-1.5 mmol), and anhydrous solvent (e.g., toluene, 1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120-140 °C).[1][3]
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Stir the reaction mixture for the specified time (e.g., 12-24 hours).[1][3]
-
After the reaction is complete, cool the tube to room temperature.
-
The reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Visible-Light-Induced N-Alkylation (Metal-Free)
This protocol is based on a metal-free approach and may require significant adaptation for morpholine.
-
In a 15 mL round-bottom flask, combine the aromatic amine (0.5 mmol), the alkylating agent (0.525 mmol), and an additive like NH₄Br (20 mol%).[4]
-
Add the solvent (e.g., hexane, 2 mL).[4]
-
Replace the air in the flask with an inert atmosphere (e.g., nitrogen).[4]
-
Irradiate the mixture with a 50 W, 420 nm LED at room temperature for 12 hours.[4]
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of Aniline with Benzyl Alcohol (Example Data)
This table illustrates the effect of different catalysts and bases on the yield of N-benzylaniline, providing a reference for catalyst screening.
| Entry | Catalyst (1.0 mol%) | Base (1.5 mmol) | Yield (%) |
| 1 | 2a | tBuOK | 55 |
| 2 | 2b | tBuOK | 80 |
| 3 | 2c | tBuOK | 72 |
| 4 | 3a | tBuOK | 40 |
| 5 | 3b | tBuOK | 65 |
| 6 | 3c | tBuOK | 58 |
| 7 | 2b | NaOtBu | 75 |
| 8 | 2b | K₂CO₃ | 35 |
| 9 | 2b | Cs₂CO₃ | 42 |
Reaction conditions: Aniline (1.0 mmol), benzyl alcohol (1.5 mmol), catalyst (1.0 mol%), base (1.5 mmol), 120 °C, 20 hours, air atmosphere.[3]
Table 2: N-Alkylation of Morpholine with Various Alcohols
This table shows the conversion and selectivity for the N-alkylation of morpholine with different alcohols using a CuO-NiO/γ-Al₂O₃ catalyst, highlighting the effect of the alcohol structure.
| Alcohol | Temperature (°C) | Conversion of Morpholine (%) | Selectivity of N-alkylmorpholine (%) |
| Methanol | 220 | 95.3 | 93.8 |
| Ethanol | 220 | 93.2 | 91.5 |
| n-Propanol | 220 | 90.5 | 88.7 |
| n-Butanol | 220 | 88.6 | 85.4 |
| Isopropanol | 240 | 75.3 | 68.2 |
| Isobutanol | 240 | 70.2 | 65.3 |
| Cyclohexanol | 240 | 45.7 | 35.8 |
Reaction conditions: Molar ratio of alcohol to morpholine = 3:1, LHSV = 0.15 h⁻¹, Pressure = 0.9 MPa.[5][6][7]
Visualizations
Caption: General experimental workflow for the N-alkylation of anilines.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-(Morpholinomethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination for the synthesis of molecules containing the 4-(Morpholinomethyl)aniline moiety.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound and similar substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and moisture. | Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalyst or a pre-catalyst. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1] |
| Inappropriate Ligand: The choice of phosphine ligand is crucial for reaction efficiency. | For electron-rich anilines, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[1] Consider screening a panel of ligands to find the optimal one for your specific substrate. | |
| Incorrect Base: The strength and type of base can significantly impact the reaction outcome. | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[2] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed. | While some modern catalyst systems work at room temperature, many Buchwald-Hartwig aminations require heating, typically between 80-110 °C.[3] | |
| Formation of Significant Byproducts | Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction.[4] | Use a ligand that promotes reductive elimination over β-hydride elimination. Minimizing excess base and ensuring an efficient catalyst system can also reduce this byproduct. |
| Double Arylation: The primary aniline product reacts with another molecule of the aryl halide, leading to a diarylamine byproduct. | This is more likely if the desired product is significantly more reactive than the starting aniline. Using a slight excess of the aniline starting material can sometimes mitigate this. Careful monitoring of the reaction progress and stopping it once the starting material is consumed is also recommended. | |
| Side reactions involving the morpholine moiety: The tertiary amine of the morpholine group can potentially interact with the palladium catalyst. | While less common, if other issues are ruled out, consider using a ligand that is less prone to coordinating with other nitrogen atoms in the substrate. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade over time at high temperatures. | Ensure high purity of all starting materials. Using a pre-catalyst can sometimes lead to a more stable active catalyst. If the reaction stalls, adding a fresh portion of catalyst might restart the reaction. |
| Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can hinder the reaction. | Choose a solvent that effectively dissolves all components at the reaction temperature. Toluene and dioxane are common choices.[2] Vigorous stirring is also essential. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Buchwald-Hartwig amination of this compound?
| Byproduct | Structure | Formation Pathway |
| Hydrodehalogenated Arene | Aniline | Reduction of the aryl halide starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] |
| Double Arylated Product | Di-arylated Aniline | The desired product, a secondary aniline, undergoes a second amination with the aryl halide. |
| Homocoupling of Aryl Halide | Biphenyl derivative | Two molecules of the aryl halide react with each other. |
Q2: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A2: First, verify the quality of your reagents and the inertness of your reaction setup. Ensure your solvent is anhydrous and degassed, and that your catalyst is active. Next, consider optimizing the reaction conditions. This could involve screening different ligands, bases, and adjusting the reaction temperature. Monitoring the reaction by a suitable technique like TLC or LC-MS is crucial to determine if the reaction is stalling or proceeding slowly.[1]
Q3: Can the morpholine group in this compound interfere with the reaction?
A3: The tertiary amine of the morpholine ring is generally not expected to be the primary site of reaction under typical Buchwald-Hartwig conditions, as the primary aniline is a much better nucleophile for the palladium catalyst. However, it is possible for the lone pair on the morpholine nitrogen to coordinate to the palladium center, which could potentially inhibit the catalytic cycle. If you suspect this is an issue, using a bulkier ligand might disfavor this coordination.
Q4: What is a good starting point for a general experimental protocol?
A4: A good starting point would be to adapt a protocol for a similar substrate, such as the amination of a bromoaniline. Below is a general protocol that can be optimized for your specific needs.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for the specific aryl halide and amine being used.
Materials:
-
Aryl halide (e.g., 4-bromo-(morpholinomethyl)aniline) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
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Base (e.g., Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Pathway and Potential Byproducts
The following diagram illustrates the intended catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with this compound, as well as the pathways leading to common byproducts.
Caption: Catalytic cycle and potential side reactions in the Buchwald-Hartwig amination.
References
Preventing dimer formation in 4-(Morpholinomethyl)aniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)aniline. The focus of this guide is to address the common challenge of dimer formation during chemical reactions and to provide effective strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?
A1: Dimer formation is an undesired side reaction where two molecules of an aniline derivative, such as this compound, react with each other to form a larger molecule, a dimer. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the similarity in properties between the product and the dimer byproduct.
Q2: What is the primary mechanism leading to dimer formation in aniline reactions?
A2: The primary mechanism for dimer formation in aniline reactions is oxidative coupling. The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be initiated by air, oxidizing reagents, or certain metal catalysts. This oxidation generates reactive intermediates that can then couple with other aniline molecules.
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques. A common method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the dimer from the desired product and starting material, and provide their respective molecular weights.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the dimer structure.[4] Thin Layer Chromatography (TLC) may also show an additional, less polar spot corresponding to the dimer.
Q4: What are the general strategies to prevent dimer formation?
A4: The main strategies to prevent dimer formation in reactions involving this compound and other anilines include:
-
Use of Protecting Groups: Temporarily masking the reactive amino group can prevent its participation in side reactions.
-
Control of Reaction Conditions: Careful control of parameters like temperature, atmosphere, and reactant concentration can significantly minimize dimerization.
-
Use of Antioxidants: In some cases, adding a scavenger for oxidizing species can be beneficial.
Troubleshooting Guide: Dimer Formation
This guide provides a systematic approach to troubleshooting and preventing dimer formation in your reactions involving this compound.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low yield of desired product and a significant amount of a higher molecular weight byproduct observed by LC-MS. | Oxidative Dimerization: The reaction is likely proceeding via an oxidative coupling pathway. | 1. Protect the Amino Group: Acetylate the amino group of this compound before proceeding with the main reaction. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 3. Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the dimerization side reaction. |
| Reaction mixture turns dark brown or black. | Oxidation of Aniline: Aniline derivatives are prone to air oxidation, leading to colored, polymeric byproducts. | 1. Use Purified Starting Material: Ensure the this compound is pure and free from colored impurities. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Protecting Group: Acetylation of the amino group makes the molecule less susceptible to oxidation. |
| Complex mixture of products observed by TLC/LC-MS. | Multiple Side Reactions: Besides dimerization, other side reactions may be occurring due to the high reactivity of the unprotected aniline. | 1. Protect the Amino Group: This is the most effective way to increase the selectivity of the reaction. 2. Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. 3. Screen Different Catalysts/Reagents: Some catalysts or reagents may be more prone to inducing side reactions. |
Data on Prevention Strategies
While specific quantitative data for dimer formation in this compound reactions is not extensively available in the public domain, the following table summarizes the expected qualitative impact of various preventative measures based on the general behavior of anilines.
| Strategy | Description | Expected Impact on Dimer Formation | Relative Cost/Effort |
| No Protection | Reaction performed with unprotected this compound. | High | Low |
| Inert Atmosphere | Reaction conducted under a nitrogen or argon atmosphere. | Moderate Reduction | Medium |
| Lower Temperature | Reaction performed at a reduced temperature (e.g., 0 °C or room temp. instead of reflux). | Moderate Reduction | Medium |
| N-Acetylation | Protection of the amino group as an acetamide. | Significant Reduction | High (adds two steps) |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the primary amino group of this compound as an acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
Prepare a solution of 1.1 equivalents of acetic anhydride in a small amount of glacial acetic acid.
-
Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
After the initial exothermic reaction subsides, gently warm the mixture for 10-15 minutes.
-
Pour the warm reaction mixture into a beaker of cold water with vigorous stirring to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Hydrolysis of N-Acetyl-4-(Morpholinomethyl)aniline (Deprotection)
This protocol describes the removal of the acetyl protecting group to regenerate the free amine.
Materials:
-
N-acetyl-4-(Morpholinomethyl)aniline
-
Aqueous hydrochloric acid (e.g., 10% w/v)
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Ice
Procedure:
-
In a round-bottom flask, suspend the N-acetyl-4-(Morpholinomethyl)aniline in an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution with stirring until the mixture is alkaline (check with pH paper) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visual Guides
Caption: Potential reaction pathways for unprotected this compound.
Caption: Experimental workflow for preventing dimer formation using a protecting group strategy.
Caption: A logical flowchart for troubleshooting dimer formation.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aniline dimers serving as stable and efficient transfer units for intermolecular charge-carrier transmission - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for the synthesis of 4-(Morpholinomethyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(Morpholinomethyl)aniline, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent synthetic routes are:
-
Reductive Amination: This one-pot reaction typically involves the condensation of 4-aminobenzaldehyde with morpholine to form an imine, which is subsequently reduced in situ to the desired product.
-
Reduction of a Nitro Intermediate: This two-step process begins with the synthesis of 4-(4-nitrobenzyl)morpholine, followed by the reduction of the nitro group to an amine.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Reaction Exothermicity: Both reductive amination and, particularly, the hydrogenation of nitro compounds are exothermic.[1][2] Managing heat removal is critical at larger scales to prevent side reactions and ensure safety.
-
Mass Transfer Limitations: In heterogeneous reactions, such as catalytic hydrogenation, ensuring efficient mixing of reactants, catalyst, and any gaseous reagents (like hydrogen) becomes more challenging at scale.[1]
-
Impurity Profile: The types and quantities of impurities may change with scale. For instance, incomplete reactions or side reactions due to localized high temperatures can increase impurity levels.
-
Product Isolation and Purification: Isolating the product from a larger volume of solvent and purifying it to the required specifications can be more complex. Techniques that are straightforward in the lab, like column chromatography, are often not feasible for large-scale production.[3]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted Starting Materials: Residual 4-aminobenzaldehyde, morpholine, or 4-(4-nitrobenzyl)morpholine.
-
Over-alkylation Products: In reductive amination, the product amine can sometimes react further with the aldehyde.
-
By-products from Side Reactions: Such as the formation of colored azo or azoxy compounds during incomplete nitro group reduction.[4]
-
Residual Solvents and Reagents: From the reaction and work-up steps.
Q4: How can I effectively purify this compound at a larger scale?
A4: At an industrial scale, purification strategies shift from chromatography to methods like:
-
Crystallization: This is a highly effective method for purifying solid organic compounds.[5][6] The choice of solvent is critical for obtaining high purity and yield.
-
Distillation: If the compound is thermally stable, vacuum distillation can be used.[5] However, for anilines, which can be prone to oxidation at high temperatures, this may not always be suitable.
-
Acid-Base Extraction: As an amine, this compound can be extracted into an acidic aqueous phase, washed to remove non-basic impurities, and then liberated by adding a base.
Troubleshooting Guides
Reductive Amination Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete imine formation. - Suboptimal reducing agent. - Inefficient reduction of the imine. | - Ensure anhydrous conditions to favor imine formation. - Use a milder reducing agent like sodium triacetoxyborohydride (STAB) to avoid reduction of the starting aldehyde.[7] - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Impurities | - Over-alkylation of the product. - Reduction of the starting aldehyde to an alcohol. | - Use a stoichiometric amount of the amine or a slight excess of the aldehyde. - Choose a reducing agent that is selective for the imine over the carbonyl group. |
| Difficult Product Isolation | - Product is soluble in the reaction solvent. - Emulsion formation during work-up. | - After reaction completion, perform an acid-base extraction to isolate the amine. - If emulsions form, try adding brine or filtering through a pad of celite. |
Reduction of Nitro Intermediate Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reduction | - Catalyst deactivation. - Insufficient hydrogen pressure or transfer agent. - Poor mass transfer. | - Use a fresh, active catalyst (e.g., Pd/C). - Ensure adequate hydrogen pressure or a sufficient amount of the hydrogen transfer reagent. - Increase agitation to improve mixing.[1] |
| Formation of Colored Impurities | - Accumulation of hydroxylamine or nitroso intermediates. | - Ensure the reaction goes to completion. - The use of certain catalyst promoters can sometimes mitigate the formation of these intermediates.[4] |
| Runaway Reaction (Exotherm) | - Poor heat dissipation at a larger scale. | - Add the substrate or reducing agent portion-wise to control the reaction rate. - Ensure the reactor has adequate cooling capacity.[1] |
Data Presentation: Scale-up Considerations
The following tables provide a representative comparison of potential changes in key parameters when scaling up the synthesis of this compound. Note: These are illustrative values based on common scale-up challenges and not from a specific documented process for this molecule.
Table 1: Reductive Amination of 4-Aminobenzaldehyde with Morpholine
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Potential Scale-up Issues & Mitigations |
| Yield | 85% | 75-80% | Potential for localized overheating leading to side reactions. Optimize heat transfer and reagent addition rate. |
| Purity (by HPLC) | >99% | 97-98% | Increased potential for incomplete reaction and side product formation. Careful control of reaction parameters is crucial. |
| Reaction Time | 4 hours | 6-8 hours | Mass transfer limitations can slow the reaction. Ensure efficient stirring. |
| Key Impurity | Unreacted Aldehyde (<0.5%) | Unreacted Aldehyde (1-2%), Over-alkylation product (<1%) | Inefficient mixing can lead to localized excesses of reagents. |
Table 2: Hydrogenation of 4-(4-Nitrobenzyl)morpholine
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Potential Scale-up Issues & Mitigations |
| Yield | 95% | 88-92% | Catalyst deactivation or mass transfer limitations. Optimize catalyst loading and agitation. |
| Purity (by HPLC) | >99% | 98-99% | Potential for incomplete reduction and formation of colored by-products. Ensure complete reaction and consider catalyst promoters.[4] |
| Reaction Time | 6 hours | 8-12 hours | Dependent on hydrogen uptake rate, which can be limited by mass transfer.[1] |
| Key Impurity | Residual Nitro Compound (<0.1%) | Residual Nitro Compound (0.5-1%), Azo/Azoxy Impurities (<0.5%) | Inefficient heat and mass transfer. |
Experimental Protocols
Protocol 1: Lab-Scale Reductive Amination
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add morpholine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 2-4 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 2: Lab-Scale Hydrogenation of 4-(4-Nitrobenzyl)morpholine
-
Reaction Setup: In a hydrogenation flask, dissolve 4-(4-nitrobenzyl)morpholine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (typically 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Purification: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. graphviz.org [graphviz.org]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. rcet.org.in [rcet.org.in]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-(Morpholinomethyl)aniline and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-(Morpholinomethyl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, an aromatic amine, is generally stable under recommended storage conditions. However, like many aniline derivatives, it can be sensitive to prolonged exposure to air, light, and high temperatures, which may lead to discoloration (yellowing or browning) due to oxidation. For optimal stability, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.
Q2: What are the recommended storage conditions for this compound and its derivatives?
A2: To ensure the integrity of the compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C for long-term storage. For short-term storage, room temperature is acceptable if the compound is protected from light and air.
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Container: Use a tightly sealed, light-resistant container.
-
Purity: As impurities can catalyze degradation, it is advisable to use the purified compound promptly or store it appropriately.
Q3: What substances are incompatible with this compound?
A3: this compound and its derivatives are incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
Q4: My sample of this compound has changed color. Can I still use it?
A4: Discoloration, typically to a yellow or brown hue, suggests that the compound may have undergone oxidation and contains impurities. While it might be acceptable for some preliminary experiments, for applications requiring high purity, such as in drug development and quantitative assays, using a discolored reagent is not recommended. The purity of the discolored sample should be assessed by analytical techniques like HPLC or TLC to determine the extent of degradation before use.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and its derivatives.
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in solution. | Prepare fresh stock solutions before each experiment. Avoid storing solutions for extended periods, even at low temperatures. If storage is necessary, aliquot and store at -20°C or -80°C and perform a freeze-thaw stability study. |
| Precipitation of the compound in aqueous media. | Due to the aniline moiety, solubility in aqueous buffers can be pH-dependent. Ensure the pH of your assay buffer is compatible with the compound's solubility. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid artifacts. |
| Interaction with assay components. | Some assay components, such as certain proteins or reagents, may interact with and degrade the compound. Run control experiments without the biological target to assess the compound's stability in the assay buffer over the experiment's duration. |
Issue 2: Difficulties During Synthesis and Purification
| Possible Cause | Troubleshooting Step |
| Low yield during synthesis. | Aniline derivatives can be sensitive to reaction conditions. Ensure all reagents are pure and dry. Running the reaction under an inert atmosphere can prevent oxidation of the starting materials and product. Optimize reaction temperature and time. |
| Formation of colored impurities. | Colored impurities are often oxidation products. Minimize exposure of the reaction mixture and the purified product to air and light. Purification techniques such as column chromatography using deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) can help remove acidic impurities that may promote degradation. |
| Streaking or tailing on TLC or HPLC. | The basic nature of the morpholine and aniline nitrogens can lead to interactions with acidic silica gel. Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia for TLC and HPLC to improve peak shape. |
Quantitative Stability Data
Table 1: General Stability of Primary Aromatic Amines in Aqueous Solutions [1][2]
| Condition | Stability in Water | Stability in 3% Acetic Acid | General Observation |
| 10 days at 40°C | Most PAAs are stable | Significant degradation observed for several PAAs | Greater stability is observed in neutral aqueous solutions compared to acidic conditions. |
| 2 hours at 70°C | Generally stable | Some PAAs show significant degradation | Higher temperatures accelerate degradation, especially in acidic media. |
| 2 hours at 100°C | Most PAAs are stable | Significant degradation for many PAAs | Extreme temperatures should be avoided, particularly in acidic environments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Dissolve a known amount in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (254 nm) and/or fluorescent light for an extended period (e.g., 7 days).
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Troubleshooting Logic for Inconsistent Assay Results
Caption: A flowchart for troubleshooting inconsistent biological assay results.
General Workflow for Forced Degradation Studies
Caption: A workflow diagram for conducting forced degradation studies.
Potential Role in Kinase Inhibition Signaling Pathway
Aniline derivatives are frequently developed as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR or VEGFR.
Caption: A diagram of a hypothetical signaling pathway inhibited by a this compound derivative.
References
Validation & Comparative
Comparative analysis of morpholine and piperidine moieties in drug design
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and properties of morpholine and piperidine moieties in medicinal chemistry.
In the landscape of drug discovery, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the most frequently employed saturated six-membered heterocycles are morpholine and piperidine. While structurally similar, the simple substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts profound differences in their physicochemical properties, metabolic fates, and pharmacological activities. This guide provides an objective, data-driven comparison of these two crucial moieties to inform strategic decisions in drug design and lead optimization.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between morpholine and piperidine begin with their core physicochemical characteristics, which significantly influence a molecule's solubility, permeability, and interactions with biological targets.
| Property | Morpholine | Piperidine | Significance in Drug Design |
| pKa | ~8.4 - 8.7[1][2] | ~10 - 11.2[3] | The lower basicity of morpholine, due to the electron-withdrawing effect of the oxygen atom, can be advantageous in reducing off-target effects associated with highly basic compounds and can influence formulation strategies. Piperidine's higher basicity can be crucial for specific ionic interactions with target proteins. |
| logP | -0.86 | Varies with substitution | Morpholine is inherently more hydrophilic than piperidine, which can enhance aqueous solubility and reduce metabolic liabilities associated with high lipophilicity.[1] The lipophilicity of piperidine can be modulated by substitution, offering flexibility in tuning a compound's properties. |
| Solubility | Generally higher | Generally lower | The oxygen atom in morpholine can act as a hydrogen bond acceptor, improving aqueous solubility, a critical factor for bioavailability and formulation.[1] |
| Metabolic Stability | Generally more stable | More susceptible to metabolism | The electron-withdrawing nature of the oxygen in morpholine reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes, leading to increased metabolic stability.[4] Piperidine rings are more prone to oxidation, often leading to faster clearance.[4] |
Impact on ADMET Properties
The choice between a morpholine and a piperidine moiety can have a significant downstream impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.
Metabolism: As highlighted, morpholine is generally considered more metabolically stable than piperidine.[4] The primary metabolic pathways for piperidine-containing compounds include N-dealkylation, ring oxidation (hydroxylation), and lactam formation, often leading to more rapid clearance.[4] Morpholine moieties, while not inert, tend to undergo metabolism at a slower rate, which can lead to a longer half-life and potentially a more desirable pharmacokinetic profile.[4]
Solubility and Permeability: The inherent polarity of the morpholine ring often imparts greater aqueous solubility to parent molecules.[1] This can be a significant advantage in overcoming formulation challenges and improving oral bioavailability. However, the increased lipophilicity of piperidine can, in some cases, enhance membrane permeability, a key factor for reaching intracellular targets or crossing the blood-brain barrier.
Toxicity: While specific toxicity is highly dependent on the overall molecular context, the metabolic pathways of piperidine can sometimes lead to the formation of reactive metabolites. The relative metabolic inertness of the morpholine ring may reduce the likelihood of forming such toxic byproducts.
Pharmacological and Biological Activities
Both morpholine and piperidine are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[5][6] The choice between these heterocycles can significantly influence a compound's biological activity and target selectivity.
Anticancer Activity: Comparative studies of molecules containing these rings have revealed nuanced differences in their anticancer effects. For instance, in a series of quinoxaline derivatives, the specific placement of a piperidine or morpholine fragment had a significant impact on cytotoxic activity against various cancer cell lines.
Antimicrobial Activity: Both morpholine and piperidine scaffolds are found in many antimicrobial agents. Their presence can influence the potency and spectrum of activity against different bacterial and fungal strains.
Receptor Binding: The three-dimensional shape and electronic properties of morpholine and piperidine can lead to distinct binding interactions with protein targets. For example, in the development of ligands for opioid receptors, the substitution of a piperidine with a piperazine (a related heterocycle) significantly altered binding affinity and efficacy.[7] Similarly, for histamine H3 and sigma-1 receptor antagonists, piperidine-containing compounds showed a higher affinity for the sigma-1 receptor compared to their piperazine counterparts.[8]
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions: Prepare a 1mM solution of the test compound. Also, prepare standardized solutions of 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength).[9]
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[9]
-
Titration:
-
Take a known volume (e.g., 20 mL) of the 1mM sample solution.[9]
-
Acidify the solution with 0.1 M HCl to a starting pH of 1.8-2.0.[9]
-
Titrate the acidic solution with standardized 0.1 M NaOH, adding small increments of the titrant.[9]
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.[9]
-
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate to ensure accuracy.[9]
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing, followed by separation.[10]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD determination).[11]
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.[11]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11]
-
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[12]
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.[13]
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile.[13]
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
The half-life (t½) can be calculated as 0.693/k.
-
Visualizing the Differences
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Exam 1 Answers [web.pdx.edu]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. agilent.com [agilent.com]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
- 13. mercell.com [mercell.com]
Unlocking Precision Oncology: A Comparative Guide to 4-(Morpholinomethyl)aniline Derivatives as Selective Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted cancer therapies. This guide provides a comprehensive validation of 4-(Morpholinomethyl)aniline derivatives as potent and selective inhibitors of key oncogenic kinases, offering a comparative analysis of their performance against other alternatives, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a promising pharmacophore in the design of selective kinase inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression, including Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). This guide delves into the specifics of these interactions, presenting a clear comparison of their efficacy and selectivity.
Performance Data: A Comparative Analysis
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various derivatives against their target kinases, providing a clear comparison with established kinase inhibitors.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | FAK | 0.047 ± 0.006 | TAE226 | - |
| 8c | FAK | 0.030 ± 0.007 | TAE226 | - |
| 8d | FAK | 0.040 ± 0.011 | TAE226 | - |
Table 1: Inhibitory activity of 2,4-dianilinopyrimidine derivatives containing a 4-(Morpholinomethyl)phenyl moiety against FAK.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 15e | PI3Kα | 2.0 | - | - |
Table 2: Inhibitory activity of a thieno[3,2-d]pyrimidine derivative containing a morpholine moiety against PI3Kα.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. Mutations and overexpression of EGFR are hallmarks of several cancers.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 12 | EGFR (wild-type) | 14.5 | Gefitinib | 18.2 |
| Compound 12 | EGFR (T790M mutant) | 35.4 | Osimertinib | 8.5 |
Table 3: Inhibitory activity of a 4-anilinoquinazoline derivative against wild-type and mutant EGFR.
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
FAK Signaling Pathway
The Focal Adhesion Kinase (FAK) signaling pathway is initiated by the clustering of integrins upon binding to the extracellular matrix.[2][3] This leads to the autophosphorylation and activation of FAK, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways such as the PI3K/AKT and Ras/MEK/ERK cascades, which ultimately promote cell proliferation, survival, and migration.[2][3][4] this compound derivatives exert their effect by directly inhibiting the kinase activity of FAK, thereby blocking these downstream oncogenic signals.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a central regulator of cell growth and survival.[5][6] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of downstream effectors, including mTOR, to promote cell growth, proliferation, and survival.[5][6][7] this compound derivatives can selectively inhibit PI3K, thereby halting this pro-survival signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is activated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation.[8][9] This creates docking sites for adaptor proteins like Grb2, which in turn activate downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways.[8][9][10] These pathways drive cell proliferation and survival. This compound-based inhibitors can effectively block the kinase activity of EGFR, preventing the initiation of these downstream signals.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Kinase Inhibition Assay Workflow
Materials:
-
Target Kinase (e.g., FAK, PI3K, EGFR)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives and reference inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.
Cell Viability (CCK-8) Assay Workflow
Materials:
-
Cancer cell lines (e.g., H1975, A431, A375)
-
Cell culture medium and supplements
-
Test compounds
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of selective kinase inhibitors. The derivatives discussed in this guide demonstrate significant and targeted inhibition of key oncogenic kinases, FAK, PI3K, and EGFR, often with superior or comparable efficacy to existing inhibitors. The provided data and experimental protocols offer a solid foundation for further research and development in this promising area of precision oncology. The continued exploration and optimization of these derivatives hold the potential to deliver novel and effective targeted therapies for a range of cancers.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Biological activity comparison of 4-(Morpholinomethyl)aniline analogs
A Comparative Guide to the Anticancer Activity of 4-(Morpholinomethyl)aniline Analogs and Related Morpholine-Substituted Quinazolines
This guide provides a comparative analysis of the biological activities of this compound analogs and structurally related morpholine-substituted quinazolines, with a primary focus on their anticancer properties. The morpholine moiety is a key pharmacophore in medicinal chemistry, known to enhance the therapeutic potential of various compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of morpholine-substituted quinazoline derivatives against several human cancer cell lines. These compounds have demonstrated significant anticancer activity, in some cases surpassing the efficacy of known anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a series of morpholine-substituted quinazoline derivatives against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and neuroblastoma (SHSY-5Y) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cell Line | IC50 (µM) |
| AK-3 | A549 | 10.38 ± 0.27[3] |
| MCF-7 | 6.44 ± 0.29[3] | |
| SHSY-5Y | 9.54 ± 0.15[3] | |
| AK-10 | A549 | 8.55 ± 0.67[3] |
| MCF-7 | 3.15 ± 0.23[3] | |
| SHSY-5Y | 3.36 ± 0.29[3] | |
| BMAQ | L1210 | Not specified |
| HL-60 | Not specified | |
| U-937 | Not specified |
BMAQ: 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline. While specific IC50 values were not provided in the abstract, the study confirmed significant dose-dependent antiproliferative and apoptotic activity in leukemia cell lines (L1210, HL-60, and U-937).[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (morpholine derivatives)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO)[5]
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[5]
-
Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.[5]
Mandatory Visualizations
Experimental Workflow for Anticancer Screening
The following diagram illustrates the general workflow for in vitro screening of novel compounds for anticancer activity.
Caption: General workflow for in vitro anticancer activity screening.
Hypothetical Signaling Pathway Inhibition
While the precise mechanisms of action for all this compound analogs are not fully elucidated, many quinazoline-based anticancer agents are known to target tyrosine kinase signaling pathways, such as the EGFR pathway, which is crucial for cancer cell proliferation and survival. The following diagram depicts a simplified representation of this inhibitory action.
Caption: Simplified diagram of potential EGFR signaling inhibition.
Antimicrobial Activity
In addition to anticancer effects, various morpholine derivatives have been reported to exhibit antimicrobial and antiurease activities.[7] For instance, some synthesized morpholine-containing compounds have shown activity against M. smegmatis, C. albicans, and S. cerevisiae.[7] The evaluation of antimicrobial potential is typically carried out by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] Standard methods for MIC determination include broth microdilution and agar dilution assays.[8] Due to the broad structural diversity of the tested compounds in the literature, a direct quantitative comparison of this compound analogs for their antimicrobial effects is not feasible at this time. However, the presence of the morpholine moiety is a strong indicator of potential antimicrobial properties that warrant further investigation for this specific class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
Head-to-Head Efficacy of 4-(Morpholinomethyl)aniline Derivatives as FAK Inhibitors
A comparative guide for researchers on a novel series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)aniline moiety reveals potent anti-cancer activity. This analysis focuses on their efficacy as Focal Adhesion Kinase (FAK) inhibitors and their antiproliferative effects on various cancer cell lines, supported by detailed experimental data.
A novel series of 2,4-dianilinopyrimidine derivatives, featuring a core this compound structure, has been synthesized and evaluated for its potential as anticancer agents. These compounds primarily target Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. The study provides a clear structure-activity relationship, with specific derivatives demonstrating potent, low-nanomolar inhibitory activity against FAK and significant antiproliferative effects against non-small cell lung cancer (H1975) and human epithelial carcinoma (A431) cell lines.[1][2][3]
Comparative Efficacy Data
The inhibitory potency of two series of compounds, designated 8a-8i and 9a-9g, was assessed against FAK and two cancer cell lines. The key structural difference between the two series is the substituent on the benzamide ring. The data reveals that derivatives in series 8, which feature hydroxyl groups, generally exhibit higher potency compared to the furoxan-containing derivatives of series 9.[2]
Compound 8a emerged as the lead candidate, displaying a potent anti-FAK activity with an IC50 value of 0.047 µM.[1][2][3] It also showed strong antiproliferative effects against H1975 cells (IC50 = 0.044 µM) and A431 cells (IC50 = 0.119 µM).[1][2][3] Notably, compounds 8b and 9a also demonstrated significant activity against both cell lines, establishing them as potent inhibitors of cancer cell proliferation.[2]
| Compound | R Group (Substitution on Benzamide) | FAK IC50 (µM) | H1975 IC50 (µM) | A431 IC50 (µM) |
| 8a | 2-hydroxyethyl | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | 3-hydroxypropyl | 0.051 ± 0.007 | 0.075 ± 0.011 | 0.163 ± 0.041 |
| 8c | 2,3-dihydroxypropyl | 0.066 ± 0.009 | 0.155 ± 0.024 | 0.198 ± 0.044 |
| 8d | 2-hydroxy-2-phenylethyl | 0.055 ± 0.008 | 0.112 ± 0.019 | 0.177 ± 0.042 |
| 8e | (R)-2,3-dihydroxypropyl | 0.069 ± 0.010 | 0.163 ± 0.026 | 0.201 ± 0.045 |
| 8f | (S)-2,3-dihydroxypropyl | 0.073 ± 0.011 | 0.171 ± 0.029 | 0.238 ± 0.049 |
| 8g | 3-hydroxy-3-phenylpropyl | 0.061 ± 0.009 | 0.134 ± 0.021 | 0.189 ± 0.043 |
| 8h | 4-hydroxyphenethyl | 0.082 ± 0.012 | 0.203 ± 0.033 | 0.211 ± 0.047 |
| 8i | 3-hydroxyphenethyl | 0.095 ± 0.014 | 0.224 ± 0.038 | 0.256 ± 0.053 |
| 9a | 2-hydroxyethyl | 0.098 ± 0.015 | 0.047 ± 0.009 | 0.187 ± 0.043 |
| 9b | 3-hydroxypropyl | 0.112 ± 0.017 | 0.189 ± 0.031 | 0.224 ± 0.048 |
| TAE226 | (Positive Control) | 0.053 ± 0.008 | 0.245 ± 0.039 | 0.287 ± 0.055 |
Signaling Pathway and Mechanism of Action
The primary target of these this compound derivatives is the FAK signaling pathway. FAK is a key mediator of signals from integrins and growth factor receptors, influencing cell survival, proliferation, and migration. By inhibiting the kinase activity of FAK, these compounds block downstream signaling cascades, leading to apoptosis and a reduction in cancer cell proliferation and migration.[1][3] The lead compound, 8a, was found to induce apoptosis in a dose-dependent manner and arrest the cell cycle in the S/G2 phase.[1][3]
Experimental Protocols
The following methodologies were employed to determine the efficacy of the synthesized compounds.
FAK Kinase Inhibitory Assay
The in vitro inhibitory activity of the compounds against the FAK enzyme was quantified using the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup : The kinase reaction was initiated by incubating the FAK enzyme with the test compound (at various concentrations), substrate, and ATP in a reaction buffer.
-
ADP-Glo™ Reagent : After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent : Kinase Detection Reagent was then added to convert the generated ADP into ATP.
-
Luminescence Measurement : The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal, which is proportional to the ADP concentration and, therefore, the kinase activity. The signal was measured using a microplate reader.
-
IC50 Calculation : The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.
Antiproliferative Activity Assay (CCK-8)
The antiproliferative effects of the compounds on H1975 and A431 cancer cells were determined using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding : H1975 and A431 cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
CCK-8 Addition : Following treatment, the CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Absorbance Measurement : The absorbance was measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
IC50 Calculation : The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
This head-to-head comparison highlights a promising new series of this compound derivatives as potent FAK inhibitors. The detailed efficacy data and experimental protocols provide a valuable resource for researchers in the field of oncology and drug development, paving the way for further investigation of these compounds as potential cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of 4-(Morpholinomethyl)aniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(morpholinomethyl)aniline-based compounds with other relevant small molecule inhibitors, supported by experimental data from preclinical studies. The following sections detail their performance in various assays, outline the experimental protocols, and visualize key biological pathways and workflows.
Comparative In Vitro Efficacy
The in vitro activity of novel this compound derivatives has been primarily evaluated through their anti-proliferative effects on cancer cell lines and their inhibitory activity against specific kinases. Here, we compare a lead compound, a 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl moiety (designated as Compound 8a), with established kinase inhibitors.
| Compound/Drug | Target Kinase | H1975 (IC50 in µM) | A431 (IC50 in µM) | FAK Inhibition (IC50 in µM) |
| Compound 8a | FAK | 0.044 | 0.119 | 0.047 |
| TAE226 | FAK/IGF-IR | Not explicitly stated for these cell lines in the provided context, but Compound 8a's effects were superior. | Not explicitly stated for these cell lines in the provided context, but Compound 8a's effects were superior. | Not explicitly stated in the provided context. |
Table 1: Comparison of in vitro anti-proliferative and kinase inhibitory activities. Data for Compound 8a is derived from a study on novel FAK inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., H1975, A431) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Compound 8a) and the reference drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: The purified target kinase (e.g., Focal Adhesion Kinase - FAK) and its substrate are prepared in an assay buffer.
-
Compound Incubation: The kinase is incubated with various concentrations of the inhibitor (e.g., Compound 8a) and ATP.
-
Reaction Initiation and Termination: The kinase reaction is initiated by adding the substrate and allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped.
-
Quantification: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: FAK signaling pathway and the inhibitory action of Compound 8a.
Caption: Workflow for the in vitro validation of novel compounds.
In Vivo Validation
The in vivo efficacy of promising compounds is often evaluated in xenograft animal models. For instance, Compound 8a was shown to inhibit the migration of H1975 cells, a process critical for metastasis, suggesting its potential for in vivo anti-tumor activity.[1] While detailed in vivo comparative data for Compound 8a against other drugs was not available in the initial sources, the general methodology for such studies is outlined below.
Xenograft Animal Model Protocol
-
Cell Implantation: Human cancer cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound, a reference drug, and a vehicle control are administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined duration.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.
Conclusion
The this compound scaffold serves as a promising backbone for the development of novel kinase inhibitors. As exemplified by Compound 8a, these derivatives have demonstrated potent in vitro anti-proliferative and specific kinase inhibitory activities, in some cases superior to existing reference compounds. Further in vivo studies are essential to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of this important class of compounds.
References
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(Morpholinomethyl)aniline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a critical endeavor in modern pharmacology, particularly in oncology. The 4-(Morpholinomethyl)aniline scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a significant hurdle. Unintended off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. This guide provides a comprehensive framework for the cross-reactivity profiling of novel this compound-based kinase inhibitors, offering a comparative analysis of hypothetical derivatives to illustrate a data-driven approach to selectivity assessment.
Data Presentation: Comparative Kinase Inhibition Profiles
To effectively evaluate the selectivity of kinase inhibitors, it is essential to screen them against a broad panel of kinases. The following tables present hypothetical but representative data for three this compound derivatives (MMA-1, MMA-2, and MMA-3), illustrating how quantitative data can be structured for clear comparison.
Table 1: Kinome-wide Selectivity Profile (% Inhibition at 1 µM)
This table summarizes the percentage of inhibition of a diverse panel of kinases at a single high concentration of the test compounds. This initial screen helps to identify primary targets and potential off-targets.
| Kinase Target | MMA-1 (% Inhibition) | MMA-2 (% Inhibition) | MMA-3 (% Inhibition) |
| Primary Target: AURKA | 99 | 98 | 99 |
| ABL1 | 45 | 20 | 55 |
| AKT1 | 15 | 8 | 25 |
| CDK2 | 25 | 12 | 35 |
| EGFR | 60 | 35 | 75 |
| FLT3 | 30 | 15 | 40 |
| JAK2 | 10 | 5 | 18 |
| MEK1 | 5 | <5 | 8 |
| p38α (MAPK14) | 8 | <5 | 12 |
| PI3Kα | 12 | 7 | 20 |
| SRC | 55 | 25 | 65 |
| VEGFR2 | 70 | 40 | 85 |
Table 2: Potency and Selectivity (IC50 in nM)
Following the initial screen, the half-maximal inhibitory concentration (IC50) is determined for the primary target and key off-targets to quantify the potency and selectivity of the inhibitors. A higher IC50 value indicates lower potency.
| Kinase Target | MMA-1 (IC50 nM) | MMA-2 (IC50 nM) | MMA-3 (IC50 nM) |
| AURKA | 5 | 8 | 4 |
| ABL1 | 850 | >1000 | 600 |
| EGFR | 250 | 800 | 150 |
| SRC | 400 | >1000 | 350 |
| VEGFR2 | 150 | 500 | 100 |
Table 3: Cellular Target Engagement (EC50 in nM)
To confirm that the inhibitors engage their intended target in a cellular context, assays are performed to measure the half-maximal effective concentration (EC50) for inhibiting the phosphorylation of a known downstream substrate of the target kinase.
| Cellular Assay | MMA-1 (EC50 nM) | MMA-2 (EC50 nM) | MMA-3 (EC50 nM) |
| p-AURKA (Thr288) Inhibition | 50 | 85 | 42 |
| p-CRKII (Tyr221) Inhibition (ABL1) | >5000 | >10000 | 3500 |
| p-EGFR (Tyr1068) Inhibition | 2800 | 7500 | 1800 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor selectivity.
1. In Vitro Kinase Profiling (Radiometric Assay)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[1]
-
Materials : Purified recombinant kinases, specific peptide substrates, test compounds, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, ATP solution, 96- or 384-well plates, phosphocellulose filter plates, and a scintillation counter.[1]
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the test compound.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values.
-
2. KINOMEscan™ Profiling (Competition Binding Assay)
This is a high-throughput competition binding assay that quantifies the interaction of an inhibitor with a large panel of kinases.[2][3]
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.[2][3]
-
Procedure :
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinase-DNA conjugate.
-
An immobilized, proprietary ligand is introduced to the mixture.
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is determined by quantifying the attached DNA tag via qPCR.[3]
-
-
Data Analysis : Results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.[2][3]
3. Cellular Target Engagement Assay (e.g., Western Blot or In-Cell ELISA)
This assay validates that the inhibitor can access and engage its target within a cellular environment.
-
Materials : Relevant cell line expressing the target kinase, cell lysis buffer, antibodies specific for the phosphorylated and total forms of the target and its downstream substrate, secondary antibodies, and detection reagents.
-
Procedure :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Quantify protein concentration.
-
Analyze the phosphorylation status of the target and a downstream substrate using Western Blot or In-Cell ELISA.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation relative to a vehicle-treated control and determine EC50 values.
-
Mandatory Visualization
Signaling Pathway: AURKA and Potential Off-Target Pathways
Caption: Simplified signaling pathways for AURKA and potential off-targets.
Experimental Workflow: Kinase Inhibitor Profiling
Caption: A generalized workflow for kinase inhibitor profiling.
References
The Morpholine Moiety: A Comparative Analysis of ADME Properties in Drug Design
For researchers, scientists, and drug development professionals, the incorporation of the morpholine scaffold is a common strategy to enhance the pharmacological properties of new chemical entities. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of four notable morpholine-containing drugs: the anticancer agent Gefitinib, the antibiotic Linezolid, the antiemetic Aprepitant, and the antidepressant Reboxetine. The data presented herein, supported by experimental methodologies, offers a valuable reference for the development of novel therapeutics bearing this versatile heterocycle.
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry.[1] Its presence in a drug molecule can favorably influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, which in turn modulate the drug's ADME profile.[2][3] An understanding of how the morpholine moiety impacts the pharmacokinetics of existing drugs can provide crucial insights for the rational design of new drug candidates with optimized in vivo performance.
Comparative ADME Properties of Selected Morpholine-Containing Drugs
The following table summarizes key pharmacokinetic parameters for Gefitinib, Linezolid, Aprepitant, and Reboxetine, offering a quantitative comparison of their ADME profiles.
| Parameter | Gefitinib | Linezolid | Aprepitant | Reboxetine |
| Absorption | ||||
| Bioavailability | ~60%[4] | ~100%[5] | 59-67%[6][7] | ~94%[8] |
| Tmax (hours) | 3-7[4] | 1-2[9] | ~4 | 2-4[8] |
| Food Effect | Not clinically significant[10] | Rate of absorption is slightly decreased, but not the extent[9] | Can be administered with or without food[11] | Rate of absorption is affected, but not the extent[8] |
| Distribution | ||||
| Protein Binding | ~90%[4] | ~31%[5][9] | >95%[6][7] | ~97%[8] |
| Volume of Distribution (Vd) | 1400 L[4] | 40-50 L[9] | ~70 L[6][7] | Limited to a fraction of total body water[8] |
| Metabolism | ||||
| Major Metabolizing Enzymes | CYP3A4, CYP3A5, CYP2D6[4] | Oxidation of the morpholine ring (non-enzymatic)[5] | Primarily CYP3A4; minor contributions from CYP1A2 and CYP2C19[7] | Primarily CYP3A4[8] |
| Major Metabolites | O-desmethyl gefitinib | Two major inactive carboxylic acid metabolites[5] | Several weakly active metabolites | N-desethyl and O-desethyl reboxetine |
| Excretion | ||||
| Major Route | Feces (~86%)[4] | Renal (~80-85%)[9] | Urine and feces[7] | Primarily renal[12] |
| Half-life (t½) | ~48 hours[4] | 5-7 hours[9] | 9-13 hours | ~13 hours[12] |
Experimental Protocols for Key ADME Assays
The characterization of a drug's ADME profile relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly employed in the preclinical evaluation of drug candidates.
Caco-2 Permeability Assay for Intestinal Absorption
This in vitro assay is a widely accepted model for predicting the oral absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
-
Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. To assess active efflux, the transport of the compound from the basolateral to the apical side (B to A) is also measured. Samples are collected from the receiver compartment at predefined time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Metabolic Stability Assay in Human Liver Microsomes
This in vitro assay is used to determine the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
-
Incubation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay measures the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
-
Apparatus: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Procedure: Plasma is placed in one chamber, and a buffer solution is placed in the other. The test compound is added to the plasma-containing chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Analysis: After incubation, the concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the drug bound to plasma proteins is calculated based on the difference in drug concentration between the two chambers.
Human Mass Balance Study for Excretion Pathway Determination
This clinical study is the definitive method for determining the routes and extent of a drug's excretion from the body.
-
Radiolabeling: A small, safe dose of the drug is synthesized with a radioactive isotope, typically carbon-14 (¹⁴C).
-
Administration: A single dose of the radiolabeled drug is administered to a small group of healthy volunteers.[13]
-
Sample Collection: All excreta (urine and feces) are collected over a period of time until most of the administered radioactivity is recovered.[14] Blood samples are also collected to characterize the pharmacokinetic profile of the parent drug and its metabolites.[14]
-
Analysis: The total radioactivity in the collected samples is measured.[13] The parent drug and its metabolites in plasma, urine, and feces are identified and quantified using techniques like LC-MS/MS and radiometric detection.
-
Data Analysis: The study provides a complete picture of the drug's mass balance, identifying the primary routes of elimination and the major metabolic pathways.[15]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Conclusion
The analysis of these four morpholine-containing drugs reveals the diverse pharmacokinetic profiles that can be achieved with this scaffold. The high bioavailability of Linezolid and Reboxetine contrasts with the more moderate absorption of Gefitinib and Aprepitant. Protein binding varies significantly, from low for Linezolid to very high for Aprepitant and Reboxetine. Metabolism is predominantly hepatic via CYP enzymes for Gefitinib, Aprepitant, and Reboxetine, while Linezolid undergoes non-enzymatic oxidation of its morpholine ring. These differences highlight that while the morpholine moiety can impart favorable properties, its influence on the overall ADME profile is highly dependent on the rest of the molecular structure. This comparative guide serves as a valuable resource for medicinal chemists and drug development scientists in the design and optimization of new morpholine-containing drug candidates.
References
- 1. Neurokinin-1 receptor antagonist aprepitant regulates autophagy and apoptosis via ROS/JNK in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. qps.com [qps.com]
- 14. allucent.com [allucent.com]
- 15. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Target Engagement of Small Molecule Probes: A Comparative Guide Featuring 4-(Morpholinomethyl)aniline Derivatives
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound interacts with its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of small molecules, using a hypothetical 4-(Morpholinomethyl)aniline-based probe as a central example.
The this compound scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and potent bioactivity in a variety of contexts. By functionalizing this core structure, we can design chemical probes to interrogate biological systems and validate drug-target interactions. This guide will explore the application of such hypothetical probes in several state-of-the-art target engagement assays and compare their utility against established alternative probes.
Hypothetical this compound-Based Probes
To illustrate the principles of different target engagement assays, we will consider two hypothetical probes derived from this compound:
-
PAL-MMPA (Photoaffinity Labeling Morpholinomethyl Phenyl Azide): This probe incorporates a photoreactive phenyl azide group for covalent crosslinking to the target protein upon UV irradiation and a biotin tag for enrichment and detection.
-
ABPP-MMPA (Activity-Based Protein Profiling Morpholinomethyl Phenyl Acrylamide): This probe features a reactive acrylamide warhead to covalently modify a nucleophilic residue in the target's active site and a terminal alkyne "clickable" handle for subsequent ligation to a reporter tag.
These hypothetical probes will serve as our framework for comparing the following target engagement methodologies.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1][2] The principle is that a ligand-bound protein is generally more stable and will denature at a higher temperature than the unbound protein.[3]
Comparison of Probes for CETSA
| Feature | This compound (Unmodified) | Alternative: Staurosporine (Broad-spectrum kinase inhibitor) |
| Requirement for Modification | No, the unmodified compound can be used directly. | No, the unmodified compound is used. |
| Principle of Detection | Ligand-induced thermal stabilization of the target protein. | Ligand-induced thermal stabilization of kinase targets. |
| Readout | Western Blot or Mass Spectrometry to quantify soluble protein. | Western Blot or Mass Spectrometry to quantify soluble kinases. |
| Key Advantage | Label-free, uses the native compound. | Well-characterized, known to stabilize a wide range of kinases. |
| Limitation | Not all ligand binding events result in a significant thermal shift. | Broad specificity can make it difficult to assess engagement with a single target. |
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells expressing the target of interest to an appropriate density. Treat the cells with varying concentrations of the this compound compound or a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western Blotting or Mass Spectrometry.[4]
Data Presentation: CETSA
Table 1: CETSA Melt Curve Data for Target Protein X with this compound
| Temperature (°C) | Vehicle Control (Normalized Intensity) | 10 µM this compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.55 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Table 2: Isothermal Dose-Response CETSA Data for Target Protein X
| [this compound] (µM) | Soluble Protein at 58°C (Normalized Intensity) |
| 0 | 0.40 |
| 0.1 | 0.55 |
| 1 | 0.75 |
| 10 | 0.88 |
| 100 | 0.90 |
Visualization: CETSA Workflow
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule.[5][6] A photoreactive group on the probe is activated by UV light, leading to the formation of a highly reactive species that covalently crosslinks to nearby molecules, presumably the target protein.[6]
Comparison of Probes for Photoaffinity Labeling
| Feature | PAL-MMPA (Hypothetical) | Alternative: Diazirine-based Probe |
| Photoreactive Group | Phenyl Azide | Diazirine |
| Activation Wavelength | ~254-275 nm (short-wave UV) | ~350-370 nm (long-wave UV) |
| Reactive Intermediate | Nitrene | Carbene |
| Key Advantage | Relatively easy to synthesize. | Smaller size, less likely to interfere with binding; activated by less damaging long-wave UV light.[7] |
| Limitation | Larger size may disrupt binding; short-wave UV can damage proteins. | Can be more synthetically challenging to incorporate. |
Experimental Protocol: Photoaffinity Labeling
-
Cell Incubation: Treat live cells or cell lysates with the PAL-MMPA probe. Include a control group with an excess of the non-photoreactive this compound to compete for specific binding sites.
-
UV Irradiation: Irradiate the samples with UV light (e.g., 254 nm) to activate the phenyl azide group and induce covalent crosslinking to the target protein.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Elution and Identification: Elute the captured proteins from the beads and identify them using SDS-PAGE followed by Western Blotting or, for unbiased target identification, by mass spectrometry.[8]
Data Presentation: Photoaffinity Labeling
Table 3: Mass Spectrometry Hits from PAL-MMPA Pulldown
| Protein ID | Peptide Count (PAL-MMPA) | Peptide Count (Competition Control) | Fold Enrichment |
| Target X | 25 | 2 | 12.5 |
| Protein Y | 5 | 4 | 1.25 |
| Protein Z | 18 | 3 | 6.0 |
Visualization: Photoaffinity Labeling Workflow
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a chemical proteomics technique that utilizes reactive chemical probes to covalently label the active sites of enzymes.[9] This method provides a direct readout of enzyme activity and can be used in a competitive format to assess the target engagement of reversible inhibitors.
Comparison of Probes for ABPP
| Feature | ABPP-MMPA (Hypothetical) | Alternative: Fluorophosphonate (FP) Probe |
| Reactive Warhead | Acrylamide (targets nucleophilic residues like Cys) | Fluorophosphonate (targets serine hydrolases) |
| Reporter Handle | Alkyne (for click chemistry) | Typically contains a fluorescent dye or biotin directly. |
| Versatility | The alkyne handle allows for the attachment of various reporter tags post-labeling.[10] | The reporter is fixed, limiting flexibility. |
| Key Advantage | Two-step labeling process can improve cell permeability of the probe. | One-step labeling is simpler experimentally. |
| Limitation | Requires an additional "click" reaction step. | The bulky reporter tag may affect probe permeability and target binding. |
Experimental Protocol: Competitive ABPP
-
Inhibitor Treatment: Pre-incubate live cells or cell lysates with varying concentrations of the non-reactive this compound compound.
-
Probe Labeling: Add the ABPP-MMPA probe to the samples to covalently label the target enzymes that are not occupied by the inhibitor.
-
Click Chemistry: Lyse the cells (if not already lysed) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of the probe.[11]
-
Analysis: Analyze the labeled proteins by in-gel fluorescence scanning (for fluorescent tags) or by streptavidin enrichment followed by mass spectrometry (for biotin tags) to quantify the degree of target engagement by the inhibitor.
Data Presentation: Competitive ABPP
Table 4: In-gel Fluorescence Quantification of Target X Labeling
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 | 10,000 | 0 |
| 0.1 | 8,500 | 15 |
| 1 | 5,200 | 48 |
| 10 | 1,100 | 89 |
| 100 | 200 | 98 |
Visualization: Competitive ABPP Workflow
Conclusion
The evaluation of target engagement is a cornerstone of modern drug discovery. While no single method is universally applicable, a combination of orthogonal approaches provides the most robust validation of a compound's mechanism of action. This guide has illustrated how a versatile scaffold like this compound can be conceptually adapted into chemical probes for various target engagement assays. By comparing these hypothetical probes with established alternatives and providing detailed experimental frameworks, researchers can better select and design appropriate strategies to confirm that their molecules are hitting the intended target in a biologically relevant context. The choice of the most suitable assay will depend on the specific research question, the nature of the target protein, and the available resources.
References
- 1. Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CETSA [cetsa.org]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. eubopen.org [eubopen.org]
- 5. escholarship.org [escholarship.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New 4-(Morpholinomethyl)aniline Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(morpholinomethyl)aniline scaffold is a versatile structural motif increasingly utilized in the design of novel therapeutic agents. Its derivatives have demonstrated significant inhibitory activity against a range of biological targets, including protein kinases and cholinesterases, which are implicated in diseases from cancer to neurodegenerative disorders. This guide provides a comparative analysis of new derivatives incorporating this scaffold against established inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Part 1: this compound Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The this compound moiety has been integrated into kinase inhibitor designs to enhance potency and selectivity. This section benchmarks a novel derivative against a known inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[2]
Data Presentation: FAK Inhibitory Activity
The following table summarizes the in-vitro inhibitory activity of a new 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl group (Compound 8a) and compares it with the known FAK inhibitor, TAE226.[2]
| Compound | Target | IC50 (μM) | Cell Line Antiproliferative Activity (IC50 in μM) |
| Compound 8a | FAK | 0.047 ± 0.006 | H1975: 0.044 ± 0.011A431: 0.119 ± 0.036 |
| TAE226 (Reference) | FAK | Not specified in study | H1975: 0.176 ± 0.021A431: 0.231 ± 0.045 |
Data sourced from a study on novel FAK inhibitors.[2] The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[3][4]
Mandatory Visualization
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Morpholinomethyl)aniline: A Guide for Laboratory Professionals
For immediate reference, 4-(Morpholinomethyl)aniline must be disposed of as hazardous chemical waste. Under no circumstances should it be released into the environment, including drains or standard refuse systems. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1][2]. Some sources also indicate that it may cause skin and eye irritation, and related aniline compounds are suspected of causing genetic defects and cancer[3]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles[4].
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure[2][4].
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant inhalation risk exists, a NIOSH/MSHA approved respirator may be necessary[2][4].
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Emergency Spill Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Avoid Drains: Do not allow the spilled material or cleaning run-off to enter drains or waterways[3][5][6].
III. Disposal Procedures for this compound
The primary and mandated method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility[3][4][5].
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and any contaminated disposable PPE (gloves, etc.), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is tightly sealed to prevent leaks or vaporization[3][5].
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and the approximate quantities.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry[3].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Summary of Chemical Safety and Disposal Information
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4[1][2]. May cause skin and eye irritation. Some related aniline compounds are suspected carcinogens and mutagens[3]. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. Use in a well-ventilated area or with respiratory protection[2][4]. |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). Do not allow entry into drains[3][5]. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant[4][5]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 4-(Morpholinomethyl)aniline
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)aniline. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental work.
Chemical Profile and Hazards:
This compound is a solid, red-brown powder.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory to minimize exposure to this compound. All PPE should be inspected for integrity before use.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Gloves must be inspected prior to use.[1] |
| Skin and Body Protection | Laboratory coat or an impervious gown. Closed-toe footwear is required. | Select based on workplace hazards and duration of exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust or aerosols may be generated. A particulates filter conforming to EN 143 is a recommended filter type. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols:
1. Weighing and Transfer:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Employ a spatula for transfers and avoid scooping actions that could generate dust.
-
Close the container immediately after use.
2. Dissolving the Compound:
-
Add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up: Wearing the appropriate PPE, including respiratory protection, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
